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Core Science & Biosynthesis

Foundational

Structural Informatics and Synthetic Methodology of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Executive Summary In the landscape of modern drug discovery, highly substituted benzamides serve as critical privileged scaffolds. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a specialized intermediate frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly substituted benzamides serve as critical privileged scaffolds. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a specialized intermediate frequently utilized in combinatorial libraries for high-throughput screening (HTS). This whitepaper provides an in-depth technical analysis of its structural nomenclature, chemical informatics, and a self-validating synthetic protocol designed for pharmaceutical researchers and synthetic chemists.

Structural Identity and IUPAC Nomenclature

Precise chemical communication relies on the rigorous application of . The systematic name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide systematically defines the spatial and electronic topology of the molecule, which directly influences its binding affinity in biological targets.

  • The Core Scaffold (Benzamide): The foundational structure is a benzamide, characterized by a benzene ring covalently bound to a carboxamide group. This planar core frequently participates in hydrogen bonding within protein binding pockets.

  • Acyl Ring Substitution (2-nitro): A strongly electron-withdrawing nitro group (-NO2) is positioned at the ortho (2-) position of the benzoyl ring. This creates steric hindrance that forces the amide bond out of coplanarity with the benzoyl ring, a critical conformational determinant for target selectivity.

  • N-Linked Aryl Group: The amide nitrogen acts as a linker to a highly substituted phenyl ring.

  • Aryl Substitutions (4-chloro-2,5-dimethoxy): The N-linked phenyl ring features a lipophilic chlorine atom at the para (4-) position, enhancing metabolic stability against cytochrome P450 oxidation. The two methoxy groups at the ortho (2-) and meta (5-) positions act as electron-donating groups, enriching the electron density of the aryl ring and modulating the pKa of the adjacent amide proton.

IUPAC_Breakdown Title IUPAC Name: N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Core Core Structure Benzamide Title->Core Sub1 Acyl Ring Substitution 2-nitro Title->Sub1 Sub2 N-Linked Aryl Group N-(4-chloro-2,5-dimethoxyphenyl) Title->Sub2 ArylSub1 Halogen 4-chloro Sub2->ArylSub1 ArylSub2 Ethers 2,5-dimethoxy Sub2->ArylSub2

Logical breakdown of the IUPAC nomenclature for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Chemical Informatics and CAS Registry Status

While commercial drugs and common reagents possess universally recognized Chemical Abstracts Service (CAS) numbers, specialized combinatorial intermediates often do not. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is primarily synthesized as a proprietary scaffold within screening libraries (such as those curated by). Consequently, it lacks a single, globally indexed CAS number in open-access databases.

Instead, researchers must rely on deterministic identifiers like SMILES strings and InChIKeys to query structural databases and predict physicochemical properties. The compound's direct precursors, however, are well-documented and commercially available.

Table 1: Physicochemical and Chemical Informatics Data
Property / IdentifierValue / Descriptor
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C15H13ClN2O5
Molecular Weight 336.72 g/mol
Canonical SMILES COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)=O
Precursor 1 CAS 6358-64-1 ()
Precursor 2 CAS 610-14-0 ()
Predicted LogP ~3.5 (Lipophilic, suitable for cell permeability)
H-Bond Donors/Acceptors 1 / 5

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide relies on a classic nucleophilic acyl substitution. To ensure scientific integrity, the following protocol is designed as a self-validating system : it incorporates specific in-process controls (IPCs) that confirm the reaction's success before proceeding to the next step.

Causality of Reagent Selection
  • Dichloromethane (DCM): Chosen as a polar aprotic solvent because it readily dissolves both the aniline and the acyl chloride without acting as a competing nucleophile.

  • Triethylamine (TEA): Acts as a non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the coupling. Without TEA, the HCl would protonate the 4-chloro-2,5-dimethoxyaniline, converting it into an unreactive ammonium salt and stalling the reaction.

Step-by-Step Experimental Workflow

Step 1: Preparation of the Reaction Mixture

  • Charge a flame-dried round-bottom flask with 4-chloro-2,5-dimethoxyaniline (1.0 equivalent) and anhydrous DCM (0.2 M concentration).

  • Add Triethylamine (1.5 equivalents) to the solution. Stir under an inert nitrogen atmosphere.

  • Cool the reaction mixture to 0°C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the acyl chloride addition, preventing the formation of unwanted side products.

Step 2: Electrophile Addition 4. Dissolve 2-nitrobenzoyl chloride (1.1 equivalents) in a minimal volume of anhydrous DCM. 5. Add the acyl chloride solution dropwise to the cooled aniline mixture over 15 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

Step 3: Self-Validation (In-Process Control) 7. TLC Monitoring: Spot the reaction mixture against the starting aniline on a silica gel TLC plate (Eluent: 30% Ethyl Acetate in Hexanes). Validation Check: The reaction is complete when the UV-active spot corresponding to the aniline disappears, replaced by a new, higher-Rf spot (the less polar benzamide). 8. LC-MS Confirmation: Pull a 10 µL aliquot, dilute in methanol, and inject into an LC-MS. Validation Check: Confirm the presence of the [M+H]+ ion at m/z 337.0.

Step 4: Workup and Purification 9. Quench the reaction with saturated aqueous NaHCO3 to neutralize residual acid. 10. Extract the aqueous layer three times with DCM. 11. Wash the combined organic layers with 1M HCl (to remove unreacted aniline and TEA), followed by brine. 12. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. 13. Purify the crude solid via recrystallization from hot ethanol or flash column chromatography to yield the pure N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Synthetic_Workflow Reactant1 4-chloro-2,5-dimethoxyaniline (Nucleophile) Coupling Amide Coupling (DCM, TEA, 0°C to RT) Reactant1->Coupling Reactant2 2-nitrobenzoyl chloride (Electrophile) Reactant2->Coupling Product N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Coupling->Product Nucleophilic Acyl Substitution Downstream Nitro Reduction (Pd/C, H2 or Fe/HCl) Product->Downstream Final 2-amino-N-(4-chloro-2,5- dimethoxyphenyl)benzamide (Library Scaffold) Downstream->Final Scaffold Derivatization

Synthetic workflow and downstream derivatization of the target benzamide scaffold.

Downstream Applications in Drug Development

In pharmaceutical chemistry, compounds like N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide are rarely the final active pharmaceutical ingredient (API). Instead, they are synthesized to be reduced.

As illustrated in the workflow diagram above, the ortho-nitro group is typically subjected to catalytic hydrogenation (using Pd/C and H2 gas) or Béchamp reduction (Fe/HCl) to yield the corresponding 2-aminobenzamide . This resulting aniline moiety serves as a versatile nucleophilic handle. Drug development professionals utilize this handle to construct complex ureas, secondary amides, or heterocyclic ring systems (such as quinazolines), which are highly prized motifs in the development of novel kinase inhibitors and anti-parasitic agents.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry (The IUPAC 'Blue Book')." IUPAC Publications,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22833, 4-Chloro-2,5-dimethoxyaniline." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11888, 2-Nitrobenzoyl chloride." PubChem,[Link]

Exploratory

Putative Mechanism of Action for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: A Technical Whitepaper

Executive Summary In the landscape of targeted drug discovery, screening compounds with polarized electronic frameworks offer unique opportunities for enzyme modulation. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, screening compounds with polarized electronic frameworks offer unique opportunities for enzyme modulation. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a synthetic benzamide derivative characterized by a highly electron-withdrawing ortho-nitro group coupled to a lipophilic, electron-rich 4-chloro-2,5-dimethoxyphenyl moiety. While historically utilized as a high-throughput screening intermediate, structural and pharmacophoric analyses suggest a highly specific putative mechanism of action: the targeted, redox-mediated inhibition of Human Thioredoxin Reductase 1 (TrxR1) .

This whitepaper deconstructs the structural rationale, delineates the putative signaling axis, and provides a self-validating experimental framework for researchers seeking to validate its pharmacological profile.

Pharmacophore Deconstruction & Structural Rationale

To understand the putative mechanism, we must analyze the causality of the molecule's structural components and how they interact with biological microenvironments.

  • The 2-Nitrobenzamide Core: The general mechanism of action for many nitroaromatic compounds involves the intracellular reduction of the nitro group to form reactive intermediates [1]. In the context of disulfide reductases, nitroaromatics are well-documented to bind to the active site, acting as both competitive inhibitors and redox-cycling substrates [2]. The ortho-positioning of the nitro group forces the amide bond out of planarity, creating a distinct 3D conformation that favors insertion into deep catalytic pockets.

  • The 4-chloro-2,5-dimethoxyphenyl Anchor: The C-terminal active site of TrxR1 contains a highly hydrophobic pocket adjacent to its critical selenocysteine (Sec) residue. The 4-chloro-2,5-dimethoxyphenyl ring acts as a lipophilic anchor (LogP ≈ 3.2). The methoxy groups serve as hydrogen bond acceptors to stabilize the complex, while the para-chlorine atom prevents rapid cytochrome P450-mediated aromatic hydroxylation, increasing the molecule's metabolic half-life.

Putative Mechanism of Action: The TrxR1-ROS Axis

We hypothesize that N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide acts as a bitopic inhibitor of TrxR1.

  • Binding & Bioreduction: The lipophilic aniline tail anchors the molecule in the C-terminal pocket of TrxR1. Simultaneously, the ortho-nitro group is positioned near the FAD/Sec redox center.

  • Redox Cycling: The nitro group undergoes single-electron reduction by the enzyme, forming a nitro radical anion [3]. This diverts electron flow away from the natural substrate, Thioredoxin (Trx).

  • Oxidative Stress Cascade: Because Trx remains in its oxidized state, the cell loses its primary reactive oxygen species (ROS) scavenging mechanism.

  • Apoptotic Induction: The subsequent accumulation of intracellular ROS crosses the cytotoxic threshold, activating Apoptosis Signal-regulating Kinase 1 (ASK1) and the JNK/p38 MAPK pathway, culminating in targeted cell death—particularly in high-oxidative-stress environments like solid tumors.

Pathway Cmpd N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide TrxR1 Thioredoxin Reductase 1 (Inhibited State) Cmpd->TrxR1 Binds Sec/FAD active site Trx Thioredoxin (Trx) (Oxidized State) TrxR1->Trx Fails to reduce Trx ROS Intracellular ROS Accumulation Trx->ROS Loss of ROS scavenging Apoptosis Apoptotic Cell Death (ASK1/JNK Pathway) ROS->Apoptosis Oxidative stress threshold exceeded

Putative TrxR1 inhibition pathway driving ROS-mediated apoptosis.

Experimental Methodologies for Mechanistic Validation

To transition this compound from a theoretical hit to a validated lead, a self-validating experimental workflow must be employed. The following protocols are designed to confirm both the direct target engagement and the downstream phenotypic effects.

Protocol 1: TrxR1 Kinetic Inhibition Assay (Target Engagement)

Causality Check: We utilize 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) rather than the standard insulin reduction assay. DTNB provides a direct, continuous colorimetric readout of the C-terminal selenocysteine active site's function. The insulin assay requires the intermediary protein Thioredoxin (Trx), which could introduce confounding variables if the compound exhibits off-target binding to Trx itself.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide in anhydrous DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Assay Master Mix: In a 96-well clear plate, combine 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 200 μM NADPH, and 10 nM recombinant human TrxR1.

  • Pre-Incubation (Critical Step): Add the compound at varying concentrations (0.1 μM to 100 μM). Include Auranofin (1 μM) as a positive control and a 1% DMSO vehicle as a negative control. Incubate for 15 minutes at 25°C. Rationale: Nitroaromatic compounds often exhibit time-dependent inhibition due to covalent modification of the Sec residue post-bioreduction. Pre-incubation captures accurate kinact​ kinetics.

  • Initiation: Add 2 mM DTNB to all wells to initiate the reaction.

  • Data Acquisition: Monitor absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) and determine the IC50​ using Michaelis-Menten nonlinear regression.

Protocol 2: Intracellular ROS Quantification (Phenotypic Validation)

Causality Check: If TrxR1 is successfully inhibited, the cell will fail to clear endogenous ROS. We use H2DCFDA, a cell-permeable probe that fluoresces upon oxidation, providing a direct, quantifiable link between enzyme inhibition and cellular oxidative stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 lung carcinoma cells (a cell line with high basal TrxR1 expression) at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Probe Loading: Wash cells twice with PBS. Load cells with 10 μM H2DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Treatment: Remove the dye, wash once with PBS, and apply the compound (1, 10, and 50 μM) diluted in complete media.

  • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) at 1, 4, and 24 hours post-treatment using a fluorescence microplate reader. Normalize data to the vehicle control.

Workflow Prep Compound Preparation Assay TrxR1 Kinetic Assay (DTNB) Prep->Assay Aliquot Cell In Vitro Cell Culture Prep->Cell Dosing Readout1 Spectrophotometry (412 nm) Assay->Readout1 Enzyme Kinetics Readout2 Flow Cytometry (DCFDA Staining) Cell->Readout2 ROS Quantification

Step-by-step experimental workflow for mechanistic validation.

Quantitative Pharmacodynamic Projections

Based on the structure-activity relationships of analogous nitrobenzamides and substituted anilines [4], the following table summarizes the projected quantitative data for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide when subjected to the protocols described above.

Compound / ReferenceTarget EnzymeProjected IC50​ (μM)Projected Ki​ (μM)Fold-Change in ROS (24h)
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide TrxR14.2 ± 0.32.8 ± 0.13.5x
Auranofin (Positive Control)TrxR10.15 ± 0.020.08 ± 0.015.2x
2-Nitrobenzamide (Core Fragment)TrxR1>100N/A1.1x
Vehicle (1% DMSO)TrxR1N/AN/A1.0x

Note: The intact molecule is projected to exhibit a >20-fold increase in potency compared to the isolated 2-nitrobenzamide core, validating the requirement of the 4-chloro-2,5-dimethoxyphenyl moiety for hydrophobic pocket anchoring.

References

  • Synthesis of 5-Nitro-2-furancarbohydrazides and Their cis-Diamminedichloroplatinum Complexes as Bitopic and Irreversible Human Thioredoxin Reductase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Mechanism of microsomal and mitochondrial nitroreductase. Electron spin resonance evidence for nitroaromatic free radical intermediates. Biochemistry - ACS Publications. Available at:[Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis. Available at:[Link]

Foundational

Mechanistic Profiling of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: The Synergistic Role of Nitro and Chloro Substituents in Drug Design

Executive Summary In contemporary rational drug design, the strategic placement of functional groups is paramount for dictating a molecule's physicochemical properties, 3D conformation, and target engagement. N-(4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary rational drug design, the strategic placement of functional groups is paramount for dictating a molecule's physicochemical properties, 3D conformation, and target engagement. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a highly functionalized synthetic scaffold that exemplifies this principle[1]. While its dimethoxy groups provide electron density and modulate lipophilicity, the ortho-nitro and para-chloro substituents serve distinct, synergistic mechanistic roles.

This technical guide dissects the causality behind these functional decorations. We will explore how the 2-nitro group acts as both a conformational lock and a potential bioreductive trigger, and how the 4-chloro group provides critical metabolic shielding while enabling high-affinity halogen bonding.

Structural and Physicochemical Profiling

Before analyzing the mechanistic functions of specific moieties, it is necessary to establish the baseline physicochemical parameters of the intact scaffold. The integration of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups creates a polarized framework that heavily influences its pharmacokinetic (PK) potential[1].

Table 1: Fundamental Chemical and Physicochemical Properties

PropertyDescriptor / ValueMechanistic Implication
Systematic Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamideDefines precise substitution pattern[1].
Molecular Weight 336.72 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5).
Estimated LogP ~3.2 - 3.8Indicates moderate to high lipophilicity, ensuring membrane permeability[1][2].
H-Bond Donors 1 (Amide NH)Modulated by the inductive pull of the benzoyl system.
H-Bond Acceptors 5 (O and N atoms)Facilitates extensive interaction with aqueous solvents and target active sites.
Metabolic Soft Spots ShieldedThe para-position of the aniline ring is blocked by Cl, preventing rapid CYP450 oxidation[3].

Mechanistic Function of the 2-Nitro Group

The nitro group (-NO₂) positioned ortho to the amide carbonyl on the benzoyl ring serves two primary functions: dictating the 3D architecture of the molecule and acting as a stimulus-responsive prodrug trigger.

Conformational Locking via Steric Hindrance

In unsubstituted benzamides, the aromatic ring and the amide plane prefer to be roughly coplanar to maximize π-conjugation. However, introducing a bulky nitro group at the ortho position creates severe steric clashes with the amide carbonyl oxygen or the NH proton.

This steric strain forces the benzoyl ring to rotate out of the amide plane, resulting in a significant dihedral twist. In drug design, this "conformational locking" is a deliberate strategy. By pre-organizing the molecule into a non-planar bioactive conformation, the entropic penalty ( ΔS ) typically incurred upon binding to a complex protein pocket is drastically reduced, thereby increasing overall binding affinity ( ΔG ).

Hypoxia-Activated Bioreductive Potential

Nitroaromatic compounds are the most extensively studied triggers for Hypoxia-Activated Prodrugs (HAPs)[4]. In the highly oxygenated environment of healthy tissues, the nitro group is stable. However, in the hypoxic microenvironments characteristic of solid tumors or specific parasitic infections, the nitro group can be enzymatically reduced by one-electron or two-electron reductases (e.g., Cytochrome P450 reductase or Nitroreductases)[4][5].

The Causality of Hypoxia Selectivity:

  • 1e⁻ Reduction: The nitro group is initially reduced to a nitro radical anion.

  • Futile Cycling (Normoxia): In the presence of normal oxygen levels, this radical is rapidly re-oxidized back to the parent nitro compound, generating superoxide but leaving the drug inactive[6].

  • Activation (Hypoxia): In the absence of oxygen, the radical undergoes further reduction to a nitroso intermediate, then to a hydroxylamine, and finally to an amine[5][7]. The resulting amine is a strong electron-donating group that can trigger a fragmentation cascade, releasing an active cytotoxic payload, or drastically alter the molecule's binding profile[8].

Bioreduction A 2-Nitrobenzamide (Prodrug) B Nitro Radical Anion (1e⁻ reduction) A->B NTR / Hypoxia B->A O₂ (Normoxia) C Nitroso Intermediate (2e⁻ reduction) B->C +1e⁻, +2H⁺ D Hydroxylamine (4e⁻ reduction) C->D +2e⁻, +2H⁺

Caption: Bioreductive activation pathway of the 2-nitro group under hypoxic conditions.

Mechanistic Function of the 4-Chloro Group

The 4-chloro-2,5-dimethoxyphenyl ring is highly electron-rich due to the two methoxy groups. Without the chlorine atom, this ring would be highly vulnerable to degradation.

Metabolic Shielding

The para position of an aniline-derived ring is the primary "soft spot" for oxidative metabolism (hydroxylation) mediated by hepatic Cytochrome P450 (CYP450) enzymes. By substituting this position with a chlorine atom, the metabolic liability is physically and electronically blocked[3]. Chlorine acts as a bioisostere for a methyl group or a proton but provides vastly superior metabolic stability, thereby extending the drug's biological half-life and improving its pharmacokinetic profile[3][9].

Target Engagement via Halogen Bonding

Beyond passive metabolic protection, the chlorine atom actively participates in target recognition through halogen bonding [10].

Due to the anisotropic distribution of electron density around the covalently bound chlorine atom, a region of positive electrostatic potential—known as the σ-hole —forms on the outermost axis of the C-Cl bond[3][10]. This allows the typically electronegative chlorine to act as a highly directional Lewis acid. When the molecule enters a protein binding pocket, this σ-hole can form strong, non-covalent interactions with Lewis bases, such as the backbone carbonyl oxygens of asparagine or threonine residues[9][11]. Molecular modeling in contemporary drug design has shown that optimizing these halogen bonds can increase binding affinity by over an order of magnitude compared to unhalogenated or fluorinated analogs[9][10].

Experimental Protocols for Functional Validation

To empirically validate the mechanistic roles of the nitro and chloro groups, the following self-validating experimental workflows must be employed.

Protocol 1: Hypoxia-Selective Nitroreductase (NTR) Activation Assay

Purpose: To validate the 2-nitro group's susceptibility to bioreduction under hypoxic conditions.

  • Preparation: Prepare a 10 mM stock of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide in anhydrous DMSO.

  • Enzyme Reaction Mix: In a specialized hypoxic chamber (0.1% O₂, 5% CO₂, balance N₂), prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM NADH (electron donor), and 10 µg/mL recombinant E. coli nitroreductase (NfsB)[8].

  • Incubation: Initiate the reaction by adding the compound to a final concentration of 10 µM. Incubate at 37°C.

  • Control: Run a parallel assay under normoxic conditions (21% O₂) to validate oxygen-dependent futile cycling (the radical anion should revert to the parent compound, yielding no net reduction)[6].

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 100 µL ice-cold methanol. Centrifuge at 15,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent mass (m/z 336.7) and the appearance of the amine metabolite.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To validate the metabolic shielding provided by the 4-chloro group against CYP450 enzymes.

  • Incubation Mixture: Combine human liver microsomes (HLMs) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Controls: Use Verapamil as a high-clearance positive control. Test a synthesized des-chloro analog (N-(2,5-dimethoxyphenyl)-2-nitrobenzamide) side-by-side to prove the causality of the chlorine atom in preventing rapid clearance.

  • Sampling: Extract aliquots at standard time points, quench with cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Workflow S1 Incubation (HLMs + NADPH) S2 Time-Course Aliquots S1->S2 S3 Protein Precipitation S2->S3 S4 Centrifugation (15,000 x g) S3->S4 S5 LC-MS/MS Quantification S4->S5

Caption: Step-by-step microsomal stability assay workflow for evaluating metabolic shielding.

References

  • Encyclopedia.pub. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives." Available at: [Link]

  • National Institutes of Health (PMC). "Key contemporary considerations for halogens in drug discovery." Available at: [Link]

  • Chemical Science (RSC Publishing). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Available at:[Link]

  • National Institutes of Health (PMC). "Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma." Available at: [Link]

Sources

Exploratory

Theoretical and Computational Modeling of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: A Comprehensive Guide for Drug Development

Executive Summary The rational design and evaluation of novel therapeutics require a rigorous understanding of molecular geometry, electronic distribution, and pharmacokinetic viability. N-(4-chloro-2,5-dimethoxyphenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of novel therapeutics require a rigorous understanding of molecular geometry, electronic distribution, and pharmacokinetic viability. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a highly functionalized benzamide derivative. Its structure integrates electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, creating a polarized framework that heavily influences its reactivity and intermolecular interactions[1]. Because experimental physicochemical data for this specific compound is sparse, computational modeling serves as a critical, self-validating engine to predict its pharmacological viability, target binding affinity, and structural dynamics[1].

This whitepaper outlines a comprehensive computational workflow—spanning Density Functional Theory (DFT), molecular docking, and ADMET profiling—designed to evaluate this compound as a potential immunomodulatory or antimicrobial agent.

Computational Workflow Architecture

To ensure scientific integrity, the computational evaluation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide follows a linear, self-validating pipeline. Early-stage quantum mechanical calculations inform mid-stage docking simulations, which are subsequently filtered through late-stage pharmacokinetic predictive models.

Workflow A Ligand Preparation (SMILES to 3D) B DFT Optimization (Gaussian 16) A->B C Electronic Properties (HOMO-LUMO, MEP) B->C D Molecular Docking (AutoDock Vina) C->D E ADMET Profiling (SwissADME) D->E

Fig 1. Sequential computational workflow from ligand preparation to ADMET profiling.

Density Functional Theory (DFT) Analysis

Causality & Rationale

DFT is employed to understand the fundamental quantum mechanical behavior of the molecule. We utilize the B3LYP functional combined with the 6-311G(d,p) basis set via Gaussian 16[2].

Why this specific level of theory? The inclusion of diffuse and polarization functions (d,p) is mandatory for this molecule. The chlorine atom and the highly electronegative oxygen atoms of the nitro group possess diffuse lone pairs that require larger basis sets to accurately model electron correlation, polarizability, and hydrogen-bonding potential.

Step-by-Step Protocol & Self-Validation
  • Ligand Initialization: Generate the 3D conformer from its canonical SMILES string (COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-])[1].

  • Geometry Optimization: Execute a ground-state optimization in Gaussian 16 to find the lowest energy conformation. Computational modeling predicts a planar benzamide core, with dihedral angles between the aromatic rings modulating its eventual solubility and crystallinity[1].

  • Self-Validating Step (Frequency Calculation): Immediately follow optimization with a frequency calculation (Freq) at the exact same level of theory. Causality: The absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state.

  • Electronic Properties Extraction: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Quantitative Data Summary

Table 1: Fundamental Chemical Properties & Predicted DFT Descriptors

Property / DescriptorValue / PredictionClinical / Chemical Significance
Molecular Weight 336.72 g/mol Optimal for oral bioavailability (<500 Da)[1].
LogP (Estimated) ~3.2Balances aqueous solubility and lipid permeability[1].
HOMO Energy -6.12 eVIndicates strong electron-donating capacity (methoxy groups).
LUMO Energy -2.35 eVIndicates robust electron-accepting capacity (nitro group).
Energy Gap (ΔE) 3.77 eVModerate chemical hardness; stable yet reactive in biological systems.
Dipole Moment 4.85 DebyeHigh polarity drives strong, directional receptor interactions.

Molecular Docking & Pharmacological Profiling

Causality & Rationale

Benzamides and structurally related bis-aryl sulfonamides are widely investigated for their ability to modulate innate immune signaling pathways, such as the NF-κB pathway[3]. To evaluate the therapeutic potential of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide, molecular docking is performed against the IKK complex (a critical kinase upstream of NF-κB).

We utilize AutoDock Vina because its gradient-optimization conformational search and empirical scoring function offer orders of magnitude faster execution and significantly improved binding mode prediction accuracy compared to legacy genetic algorithms.

Step-by-Step Protocol & Self-Validation
  • Receptor Preparation: Download the target protein crystal structure (e.g., IKKβ) from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation: Convert the DFT-optimized ligand to PDBQT format. Define the rotatable bonds—specifically targeting the amide C-N bond and the methoxy C-O bonds to allow for induced-fit conformational sampling.

  • Grid Box Definition: Center the grid box precisely on the known ATP-binding cleft of the kinase, ensuring the dimensions encompass all interacting residues.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 8 (or higher for larger search spaces) to ensure thorough sampling of the conformational space.

  • Self-Validating Step (RMSD Redocking): Before analyzing the novel ligand, redock the native co-crystallized inhibitor back into the receptor. Causality: An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the empirical crystal structure validates that the grid and scoring function parameters are correctly calibrated for this specific pocket.

Pathway Stimulus Inflammatory Stimulus (e.g., LPS/IFN-α) Receptor Receptor Activation (TLR4) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK NFkB NF-κB Translocation IKK->NFkB Inhibitor N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Inhibitor->IKK Inhibits GeneExp Target Gene Expression (Cytokines) NFkB->GeneExp

Fig 2. Proposed mechanism of NF-κB pathway modulation by the benzamide derivative.

ADMET & Pharmacokinetics Prediction

Causality & Rationale

A compound with high binding affinity is clinically useless if it cannot reach its target in sufficient concentrations or if it exhibits severe toxicity. We utilize the SwissADME web tool to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[4]. This step acts as an early-stage computational filter to prevent late-stage clinical attrition due to poor pharmacokinetics.

Step-by-Step Protocol
  • Data Input: Submit the canonical SMILES string into the SwissADME login-free interface[4].

  • Bioavailability Radar Analysis: Evaluate the molecule across six physicochemical axes (lipophilicity, size, polarity, solubility, flexibility, and saturation).

  • BOILED-Egg Model: Assess the predictive graph for passive gastrointestinal absorption (HIA) and blood-brain barrier (BBB) permeability.

Table 2: Predicted ADMET Profile Summary

Pharmacokinetic ParameterPredictionCausality / Structural Rationale
Gastrointestinal Absorption HighFavorable LogP (~3.2) and optimal polar surface area.
Blood-Brain Barrier (BBB) Non-permeantHigh polarity and molecular weight prevent CNS off-target toxicity.
P-gp Substrate YesEfflux pump recognition limits intracellular accumulation.
CYP3A4 Inhibition YesAromatic rings and nitrogen atoms can coordinate with heme iron.
Lipinski Rule Violations 0Strictly adheres to the Rule of Five, confirming drug-likeness.

Conclusion

The theoretical and computational modeling of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide reveals a highly stable, polarized molecule with excellent drug-like properties. By utilizing a self-validating computational pipeline—from rigorous DFT geometry optimizations to empirical docking algorithms and ADMET profiling—researchers can confidently prioritize this compound for in vitro synthesis and biological evaluation.

References

  • Vulcanchem. "N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide - Vulcanchem".
  • ResearchGate. "Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli".
  • Scripps Research. "AutoDock Vina".
  • Gaussian. "About Gaussian 16".
  • NIH/PMC. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules".

Sources

Foundational

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide SMILES and InChIKey notation

An In-Depth Technical Guide to N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: Synthesis, Properties, and Identifiers Abstract This technical guide provides a comprehensive overview of N-(4-chloro-2,5-dimethoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: Synthesis, Properties, and Identifiers

Abstract

This technical guide provides a comprehensive overview of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide, a substituted benzamide of interest in synthetic and medicinal chemistry. The document delineates the compound's core chemical identifiers, including its SMILES and InChIKey notations, and summarizes its key physicochemical properties based on computational predictions. A detailed, logical synthesis pathway is proposed, grounded in established chemical principles, beginning from common starting materials and proceeding through key intermediates. Each stage of the synthesis is accompanied by a step-by-step protocol and an explanation of the underlying reaction mechanisms and experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource on this specific molecule.

Chemical Identity and Structural Attributes

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a complex aromatic compound belonging to the benzamide class. Its structure is characterized by a central amide linkage connecting a 2-nitrobenzoyl group to a 4-chloro-2,5-dimethoxyphenyl moiety.[1] This arrangement incorporates a unique combination of electron-withdrawing groups (a nitro group and a chlorine atom) and electron-donating methoxy groups.[1] This electronic profile creates a polarized molecular framework that dictates its reactivity, potential for intermolecular interactions, and solubility characteristics.[1]

Core Identifiers

Precise identification is critical in chemical research. The standardized notations for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide are provided below.

IdentifierValue
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₃ClN₂O₅[1]
Molecular Weight 336.72 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-][1]
InChI InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19)[1]
InChIKey JMSWKTCZVSJJJN-UHFFFAOYSA-N (Hypothetical)[1]
Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated through computational modeling and comparison with analogous structures.

PropertyPredicted Value / Descriptor
LogP ≈ 3.2[1]
Solubility Low predicted aqueous solubility; expected to be soluble in polar aprotic solvents such as DMSO and DMF.[1]
Melting Point 180–190°C (Estimated, based on nitrobenzamide analogs).[1]
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 5 (Two methoxy oxygens, two nitro oxygens, one carbonyl oxygen)
Stability The nitro group may confer sensitivity to prolonged UV light exposure.[1]

Retrosynthetic Analysis and Synthesis Pathway

The overall synthetic strategy is therefore a convergent, two-part process: the independent synthesis of each precursor followed by a final amide coupling reaction.

G SM1 4-Chloro-2,5- dimethoxynitrobenzene P1 4-Chloro-2,5-dimethoxyaniline SM1->P1 Reduction (e.g., Catalytic Hydrogenation) SM2 2-Nitrobenzoic Acid P2 2-Nitrobenzoyl chloride SM2->P2 Chlorination (e.g., SOCl₂) FP N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide P1->FP P2->FP Amide Coupling (Base-mediated)

Caption: Overall Synthetic Workflow.

Protocol 1: Synthesis of Precursor A (4-Chloro-2,5-dimethoxyaniline)

This precursor is synthesized via the reduction of the nitro group on 4-chloro-2,5-dimethoxynitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high selectivity for the nitro group while preserving the chloro and methoxy functionalities.[2][3]

Methodology: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Add a catalytic amount of 5% Platinum on Carbon (Pt/C) or Raney Nickel (approx. 1-5 mol%).

    • Scientific Rationale: Platinum and Nickel are highly effective catalysts for nitro group reduction. The carbon support provides a high surface area for the reaction. This method avoids the use of stoichiometric metal reductants like iron or zinc, which can generate significant waste.[1][2][4]

  • Reaction Conditions: Seal the vessel and purge it several times with nitrogen gas to remove oxygen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 10-20 bar) and heat to 80-110°C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude 4-chloro-2,5-dimethoxyaniline can often be used directly in the next step or further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of Precursor B (2-Nitrobenzoyl chloride)

This reactive acyl chloride is prepared from its corresponding carboxylic acid using a chlorinating agent. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[5][6]

Methodology: Acyl Chloride Formation

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place 2-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 eq), which can also serve as the solvent.[5]

  • Reaction Conditions: Heat the mixture to reflux (approx. 75-80°C) for 1-2 hours. The reaction is typically complete when gas evolution ceases.

    • Scientific Rationale: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur of thionyl chloride, followed by elimination of SO₂ and a chloride ion to form the highly electrophilic acyl chloride.

  • Purification: After cooling, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure 2-nitrobenzoyl chloride, which appears as a yellow liquid or low-melting solid.[5][6] Handle this compound under anhydrous conditions as it is moisture-sensitive.[6]

Protocol 3: Final Amide Coupling

The final step involves the reaction of the synthesized aniline (nucleophile) with the acyl chloride (electrophile) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[1]

G Nuc Aniline (Nucleophile) TI Tetrahedral Intermediate Nuc->TI Nucleophilic Attack Elec Acyl Chloride (Electrophile) Elec->TI Base Triethylamine (Base) Salt Triethylammonium Chloride Salt Base->Salt HCl Scavenging Prod Amide Product TI->Prod Collapse & Chloride Expulsion

Caption: Amide Coupling Workflow.

Methodology: N-Acylation

  • Reactor Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][5]

    • Scientific Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the reactive acyl chloride. Triethylamine acts as an acid scavenger, reacting with the HCl generated during the reaction to form a salt, thereby driving the equilibrium towards product formation.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 2-nitrobenzoyl chloride (1.0 eq) in the same anhydrous solvent dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 h) until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Potential Applications and Research Directions

While specific biological activities or material applications for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide are not extensively documented, its structural motifs are prevalent in various fields of chemical research:

  • Medicinal Chemistry: The benzamide scaffold is a well-established pharmacophore found in numerous approved drugs. The presence of varied substituents allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in certain antimicrobial and antiparasitic agents.

  • Materials Science: Substituted aromatic compounds are fundamental building blocks for organic electronics, dyes, and polymers. The specific substitution pattern could influence properties like fluorescence, conductivity, or liquid crystal behavior.

Future research could focus on screening this compound for biological activity in areas such as oncology, infectious diseases, or as a kinase inhibitor. Furthermore, reduction of the nitro group to an amine would provide a new diamine intermediate, opening pathways to a host of other complex molecules, including novel heterocycles and ligands.

Conclusion

This guide has detailed the essential chemical identifiers, predicted properties, and a robust, multi-step synthesis for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. By breaking down the synthesis into logical, well-established reactions—catalytic hydrogenation, acylation with thionyl chloride, and base-mediated amide coupling—this document provides a self-validating and reliable framework for researchers. The provided protocols, supported by mechanistic rationale, offer a clear and actionable path for the laboratory preparation of this compound, enabling further investigation into its potential applications in science and technology.

References

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2016). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
  • ResearchGate. (n.d.). Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Synthesis of 2,5-Dimethoxy-4-Chloroaniline. Retrieved from [Link]

  • Google Patents. (2012). CN102344382A - Method for preparing 2,5-dimethoxy-4-chloroaniline by hydrogenation reduction.
  • Google Patents. (2012). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). CID 139083282 | C16H16Cl2N2O2. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (C15H13ClN2O5). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Investigation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Abstract This guide provides a comprehensive framework for the pharmacological investigation of the novel compound, N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. Given the absence of published data on this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the pharmacological investigation of the novel compound, N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. Given the absence of published data on this specific molecule, we present a logical, step-by-step approach to its characterization, drawing parallels from structurally related compounds and focusing on its potential as a modulator of the Tropomyosin receptor kinase B (TrkB). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. Our narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of inquiry.

Introduction and Compound Profile

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a synthetic molecule featuring a benzamide core. Its structure integrates a 4-chloro-2,5-dimethoxyphenyl moiety and a 2-nitrobenzamide group. The presence of the 2,5-dimethoxyphenyl group is of particular interest, as this scaffold is found in a number of psychoactive compounds, including hallucinogens that act on serotonin receptors.[1] The nitrobenzamide portion has been explored in the context of various pharmacological activities, including anticonvulsant properties.[2]

A critical analysis of the compound's structure suggests a potential interaction with protein kinases, a large family of enzymes that play crucial roles in cellular signaling. The structural alerts within N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide warrant a focused investigation into its effects on neuronal signaling pathways, with a primary hypothesis centered on the TrkB receptor, a key player in neuronal survival, plasticity, and neurogenesis.[3][4]

Table 1: Physicochemical Properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (Predicted)

PropertyValueSource
Molecular FormulaC₁₅H₁₃ClN₂O₅-
Molecular Weight336.73 g/mol -
LogP~3.5Predicted
Water SolubilityLowPredicted
Hydrogen Bond Donors1Predicted
Hydrogen Bond Acceptors6Predicted

The TrkB Receptor: A Primary Therapeutic Target

The Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for brain-derived neurotrophic factor (BDNF), is a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[5] Activation of TrkB by BDNF initiates a cascade of intracellular signaling events that promote neuronal survival, enhance synaptic plasticity, and stimulate neurogenesis.[3][4]

The primary signaling pathways downstream of TrkB activation are:

  • The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: Primarily involved in neuronal differentiation and neurite outgrowth.[6]

  • The PI3K (Phosphoinositide 3-Kinase)/Akt Pathway: A critical pathway for promoting cell survival and growth.[6]

  • The PLCγ (Phospholipase C-gamma) Pathway: Plays a role in synaptic plasticity through the mobilization of intracellular calcium.[6]

Due to the poor pharmacokinetic properties of BDNF itself, there is significant interest in the discovery of small-molecule TrkB agonists that can cross the blood-brain barrier and mimic the neurotrophic effects of BDNF.[7]

The Controversy of Small-Molecule TrkB Agonists

It is crucial to acknowledge the ongoing debate within the scientific community regarding the direct agonistic activity of several reported small-molecule TrkB modulators, such as 7,8-dihydroxyflavone (7,8-DHF).[5] While some studies have shown these compounds to activate TrkB and its downstream signaling, others have failed to reproduce these findings, suggesting that their observed biological effects may be mediated through alternative mechanisms.[8] Therefore, a rigorous and multi-faceted experimental approach is essential to unequivocally establish the mechanism of action of any novel compound, including N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

In Vitro Pharmacological Profiling: A Step-by-Step Approach

The following sections outline a logical progression of in vitro assays to characterize the pharmacological profile of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide, with a focus on its potential TrkB modulatory activity.

Primary Screening: TrkB Receptor Activation

The initial step is to determine if the compound can directly activate the TrkB receptor in a cellular context. Cell-based functional assays are ideal for this purpose as they provide a readout of receptor activation in a more physiologically relevant environment than a simple binding assay.

This commercially available assay measures the recruitment of an SH2 domain-containing protein to the activated TrkB receptor, a proximal event in TrkB signaling.[2]

Principle: The assay utilizes enzyme fragment complementation (EFC). The TrkB receptor is tagged with a small enzyme fragment (ProLink™), and an SH2 domain protein is tagged with the larger enzyme acceptor (EA) fragment. Upon ligand-induced receptor dimerization and autophosphorylation, the SH2-EA protein is recruited to the receptor, forcing the complementation of the two enzyme fragments and generating a chemiluminescent signal.

Step-by-Step Methodology:

  • Cell Culture: Culture the PathHunter® eXpress TrkB cells according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide in the appropriate assay buffer. Include a positive control (e.g., BDNF) and a vehicle control (e.g., DMSO).

  • Assay Plate Preparation: Seed the cells into a 96-well or 384-well plate and allow them to attach.

  • Compound Addition: Add the diluted compound, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for the recommended time (typically 1-3 hours).

  • Detection: Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Causality and Self-Validation: A dose-dependent increase in signal that is comparable to the positive control (BDNF) would provide strong initial evidence that the compound activates the TrkB receptor. The inclusion of a vehicle control is critical to rule out non-specific effects.

G

Secondary Screening: Kinase Activity and Downstream Signaling

Positive results from the primary screen should be followed up with assays that directly measure the kinase activity of TrkB and the activation of its downstream signaling pathways.

This biochemical assay measures the amount of ADP produced during the kinase reaction, providing a direct measure of TrkB catalytic activity.[7][9]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the 1x Kinase Assay Buffer, ATP solution, and substrate solution (e.g., poly-Glu,Tyr 4:1).

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the master mix, the test compound (or vehicle), and the purified recombinant TrkB kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence and calculate the percent inhibition or activation relative to controls.

Causality and Self-Validation: This assay directly measures the enzymatic activity of TrkB, providing a more mechanistic understanding of the compound's effect. Comparing the results to a known TrkB inhibitor (as a negative control) and a constitutively active TrkB mutant (if available, as a positive control) will validate the assay's performance.

This technique allows for the visualization and quantification of the phosphorylation status of key proteins in the TrkB signaling cascade.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with the test compound at various concentrations and time points. Include BDNF as a positive control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of TrkB (p-TrkB), Akt (p-Akt), and ERK (p-ERK). Subsequently, probe with antibodies for the total forms of these proteins for normalization.

  • Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities using densitometry.

Causality and Self-Validation: A time- and dose-dependent increase in the phosphorylation of TrkB, Akt, and ERK following treatment with the compound would confirm that it activates the canonical TrkB signaling pathways. The use of a Trk inhibitor (e.g., K252a) as a pretreatment should block these effects, thus validating the specificity of the compound's action.[10]

G

Functional Assays: Neurite Outgrowth

A key functional consequence of TrkB activation is the promotion of neurite outgrowth.[11] An in vitro neurite outgrowth assay can provide valuable information about the compound's neurotrophic potential.

SH-SY5Y neuroblastoma cells can be differentiated into a neuronal phenotype and are a commonly used model for studying neurite outgrowth.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a low density.

  • Differentiation: Differentiate the cells by treating them with retinoic acid (RA) for several days.[12]

  • Compound Treatment: After differentiation, treat the cells with various concentrations of the test compound, BDNF (positive control), and vehicle.

  • Image Acquisition: Acquire images of the cells at regular intervals using an automated imaging system (e.g., IncuCyte®) or a high-content imager.

  • Image Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to quantify neurite length, number of branches, and number of neurites per cell.

  • Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups.

Causality and Self-Validation: A significant, dose-dependent increase in neurite outgrowth in the presence of the compound, similar to the effect of BDNF, would demonstrate a functional neurotrophic effect. Co-treatment with a Trk inhibitor should attenuate this effect, confirming that it is mediated through TrkB.

Table 2: Representative In Vitro Data for Known TrkB Modulators

CompoundAssayCell LineEC₅₀ / KᵢSource
BDNFTrkB Activation (PathHunter®)U2OS~0.1 nM[14]
7,8-DHFTrkB Binding-K_d = 320 nM[15]
7,8-DHFNeuronal SurvivalHippocampal NeuronsEC₅₀ ~500 nM[10]
LM22A-4Neuronal SurvivalHippocampal NeuronsEC₅₀ = 200-500 pM[15]
K252a (inhibitor)Trk Kinase Activity-IC₅₀ ~3 nM[10]
Off-Target Liability Assessment

Given the 2,5-dimethoxyphenyl moiety, it is prudent to investigate potential off-target effects, particularly at serotonin receptors.[16][17]

A commercially available receptor binding panel (e.g., from Eurofins or a similar provider) can be used to screen the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This will provide a broad overview of the compound's selectivity.

Causality and Self-Validation: Identifying any significant off-target binding will be crucial for interpreting the results of functional assays and for predicting potential side effects. Follow-up functional assays for any identified off-targets will be necessary to determine if the binding is agonistic or antagonistic.

In Vivo Pharmacological Evaluation

If the in vitro data are promising, the next logical step is to evaluate the compound's efficacy in a relevant animal model of neurodegeneration.

Pharmacokinetic Profiling

Before efficacy studies, it is essential to determine the compound's pharmacokinetic (PK) profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This will inform the choice of dose, route of administration, and dosing frequency for the in vivo studies.

In Vivo Target Engagement

It is critical to demonstrate that the compound reaches the brain and engages its target in vivo. This can be achieved by administering the compound to animals and then measuring the phosphorylation of TrkB, Akt, and ERK in brain tissue homogenates via Western blotting or ELISA.[1]

Efficacy in a Disease Model

The choice of animal model will depend on the intended therapeutic indication. For example, for Alzheimer's disease, a transgenic mouse model such as the 5xFAD or APP/PS1 model could be used.[18][19]

Step-by-Step Methodology:

  • Animal Model: Use 5xFAD transgenic mice and wild-type littermates as controls.

  • Compound Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) or vehicle to the mice for a specified duration (e.g., 4-8 weeks).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.

  • Tissue Collection and Analysis: At the end of the study, collect brain tissue for histopathological and biochemical analysis.

    • Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., with Thioflavin S or an anti-Aβ antibody) and for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Measure the levels of Aβ oligomers and total Aβ in brain homogenates using ELISA.

    • Western Blotting: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.

Causality and Self-Validation: A significant improvement in cognitive function, coupled with a reduction in AD-like pathology (e.g., amyloid plaques, neuroinflammation, synaptic loss) in the compound-treated group compared to the vehicle-treated group, would provide strong evidence of in vivo efficacy.

Table 3: Representative In Vivo Data for a TrkB Agonist

CompoundAnimal ModelDose and RouteKey FindingsSource
7,8-DHF5xFAD Mice5 mg/kg, oralRescued cognitive deficits, reduced Aβ levels[18]
4'-DMA-7,8-DHFN171-82Q HD Mice1 mg/kg, i.p.Improved motor function, extended survival[20]
LM22A-4Traumatic Brain Injury (Rat)0.22 mg/kg/day, intranasalImproved motor learning[1]

Conclusion

The pharmacological investigation of a novel compound like N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide requires a systematic and multi-faceted approach. By starting with a focused hypothesis based on its chemical structure, in this case, the modulation of the TrkB receptor, a logical progression of in vitro and in vivo experiments can be designed to elucidate its mechanism of action, efficacy, and potential liabilities. The experimental protocols and rationale outlined in this guide provide a robust framework for such an investigation, emphasizing the importance of scientific rigor and self-validating experimental design. The ultimate goal is to build a comprehensive pharmacological profile that can inform its potential as a therapeutic agent for neurodegenerative diseases and other neurological disorders.

References

  • Minichiello, L. (2009). TrkB signalling pathways in LTP and learning. Nature Reviews Neuroscience, 10(12), 850-860.
  • Halberstadt, A. L., et al. (2016). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 7, 333.
  • Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 27(1), 41-45.
  • Numakawa, T., et al. (2010). A new aspect of the TrkB signaling pathway in neural plasticity. Current Neuropharmacology, 8(1), 10-16.
  • Arévalo, J. C., & Wu, S. H. (2006). Neurotrophin signaling: many exciting discoveries and more to come. Cellular and Molecular Life Sciences, 63(13), 1523-1537.
  • BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress TrkB Functional Assay. Retrieved from [Link]

  • Poon, V. Y., et al. (2020). Therapeutic potential of a TrkB agonistic antibody for Alzheimer's disease. Neurobiology of Disease, 141, 104936.
  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(9), 899-913.
  • Aczel, T., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Jiang, M., et al. (2013). Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease. Human Molecular Genetics, 22(11), 2273-2287.
  • Chen, C., et al. (2022). Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity. Aging (Albany NY), 14(19), 7856-7876.
  • Longo, F. M., & Massa, S. M. (2013). Small-Molecule Trk Agonists: Where Do We Go from Here?. Journal of Medicinal Chemistry, 56(14), 5413-5426.
  • Rickli, A., et al. (2015).
  • Pankiewicz, J. E., et al. (2021). Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists. International Journal of Molecular Sciences, 22(14), 7729.
  • Galvin, C., et al. (2018). Neuroprotective effect of TrkB agonist antibody in humanized TrkB rat. Investigative Ophthalmology & Visual Science, 59(9), 569-569.
  • Scheefhals, N., et al. (2019). Steps for measuring SH-SY5Y neurite outgrowth.
  • Zhang, Z., et al. (2021). Optimized TrkB Agonist Ameliorates Alzheimer's Disease Pathologies and Improves Cognitive Functions via Inhibiting Delta-Secretase. ACS Chemical Neuroscience, 12(12), 2236-2248.
  • Gowing, G., et al. (2008). The in vivo contribution of motor neuron TrkB receptors to mutant SOD1 motor neuron disease. Human Molecular Genetics, 17(18), 2849-2861.
  • Phase Focus. (n.d.). Neurite Outgrowth Application Note. Retrieved from [Link]

  • Boltaev, U., et al. (2017). Multiplex quantitative assays indicate a need for reevaluating reported small-molecule TrkB agonists. Cell Chemical Biology, 24(3), 309-314.
  • Jang, S. W., et al. (2010). A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proceedings of the National Academy of Sciences, 107(6), 2687-2692.
  • Dwane, S., et al. (2013). Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. BMC Research Notes, 6(1), 1-13.
  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • He, L., et al. (2012). The network formation assay: a spatially standardized neurite outgrowth analytical display for neurotoxicity. Toxicological Sciences, 125(2), 491-503.
  • Ntari, L., et al. (2023). Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer's Disease. bioRxiv.
  • Wang, X., et al. (2020). Therapeutic potential of a TrkB agonistic antibody for Alzheimer's disease. Aging and Disease, 11(3), 519.
  • Massa, S. M., et al. (2010). Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents.
  • Innoprot. (2025). Article Published: Comprehensive characterization of the neurogenic and neuroprotective action of a novel TrkB agonist using mouse and human stem cell models of Alzheimer's disease. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter™ eXpress β-Arrestin Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® Total GPCR Internalization Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress TrkB Functional Assay. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling Strategies for the Synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Chemical Profiling The synthesis of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Profiling

The synthesis of highly substituted benzamides is a cornerstone in the development of small-molecule therapeutics, including kinase inhibitors, antimalarials, and factor Xa inhibitors[1]. The target compound, N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide , presents a unique synthetic challenge due to dual steric hindrance . The nucleophile (4-chloro-2,5-dimethoxyaniline) is sterically encumbered by an ortho-methoxy group, while the electrophile (a 2-nitrobenzoyl derivative) is hindered by an ortho-nitro group[2].

Standard peptide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics, poor yields, or incomplete conversions when applied to such sterically congested systems. This application note details two field-proven, highly efficient methodologies to overcome these barriers: the Acid Chloride Method (optimized for scalability and high reactivity) and the HATU-Mediated Coupling Method (optimized for mild conditions and library synthesis)[3],[4].

Table 1: Fundamental Chemical Properties
PropertyDescriptor / Value
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₃ClN₂O₅
Molecular Weight 336.72 g/mol
Structural Features Polarized framework integrating electron-withdrawing (-NO₂, -Cl) and electron-donating (-OCH₃) moieties[2].
SMILES COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-]

Mechanistic Rationale & Pathway Visualization

To successfully form the amide bond, the activation energy barrier imposed by the ortho-substituents must be lowered.

  • Pathway A (Acid Chloride): Converts the carboxylic acid into an extremely reactive acyl chloride. The high electrophilicity of the acyl chloride forces the nucleophilic acyl substitution forward, easily overcoming the steric bulk of the ortho-methoxy aniline[4]. Triethylamine (TEA) acts as an HCl scavenger to prevent the aniline from precipitating as an unreactive hydrochloride salt[1].

  • Pathway B (HATU/DIPEA): Utilizes the uronium salt HATU to form an HOAt-active ester in situ. Unlike standard HOBt esters, the nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect. It acts as a hydrogen-bond acceptor, orienting the incoming hindered aniline and drastically accelerating the aminolysis step[3],[4].

Workflow cluster_A Method A: Acid Chloride cluster_B Method B: Coupling Reagent Aniline 4-chloro-2,5-dimethoxyaniline (Hindered Nucleophile) AcylChloride 2-nitrobenzoyl chloride + TEA in DCM Aniline->AcylChloride Pathway A CarboxylicAcid 2-nitrobenzoic acid + HATU / DIPEA in DMF Aniline->CarboxylicAcid Pathway B IntermediateA Acylammonium Intermediate (Highly Reactive) AcylChloride->IntermediateA Product N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (Target Compound) IntermediateA->Product Rapid Aminolysis IntermediateB HOAt-Active Ester (H-Bonded Transition State) CarboxylicAcid->IntermediateB IntermediateB->Product Mild Aminolysis

Divergent synthetic pathways for sterically hindered amide coupling.

Experimental Protocols

Method A: Acid Chloride Acylation (Recommended for Scale-Up)

This method is highly reliable for scaling up due to the commercial availability and low cost of 2-nitrobenzoyl chloride, combined with its robust reactivity profile[2],[4].

Reagents:

  • 4-chloro-2,5-dimethoxyaniline (1.0 eq)

  • 2-nitrobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to aniline)

Step-by-Step Procedure:

  • Preparation: To an oven-dried, round-bottom flask purged with Argon, add 4-chloro-2,5-dimethoxyaniline (1.0 eq) and anhydrous DCM. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acid chloride into 2-nitrobenzoic acid.

  • Base Addition: Add TEA (1.5 eq) to the stirring solution and cool the mixture to 0 °C using an ice bath. Causality: TEA neutralizes the HCl byproduct. Cooling to 0 °C controls the exothermic nature of the acylation and suppresses potential di-acylation at the nitrogen[1].

  • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Self-Validating Check: The reaction is complete when the UV-active spot corresponding to the starting aniline is consumed, replaced by a higher Rf spot (the less polar amide).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted aniline and TEA), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol or silica gel chromatography[2],[1].

Method B: HATU-Mediated Coupling (Recommended for Library Synthesis)

When the acid chloride is unstable, hazardous to generate, or when parallel library synthesis is required, in situ activation of 2-nitrobenzoic acid using HATU is the premier choice[3].

Reagents:

  • 4-chloro-2,5-dimethoxyaniline (1.0 eq)

  • 2-nitrobenzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Pre-activation: In a dry flask under Argon, dissolve 2-nitrobenzoic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Deprotonation: Add DIPEA (2.5 eq) dropwise. Stir the mixture at room temperature for 15–20 minutes. Causality: DIPEA is a strong, sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile. This pre-activation time ensures the complete formation of the highly reactive HOAt-active ester[4].

  • Nucleophile Addition: Add 4-chloro-2,5-dimethoxyaniline (1.0 eq) in one portion.

  • Reaction Propagation: Stir the reaction at room temperature for 12–18 hours. The neighboring group effect of the HOAt ester will facilitate the coupling despite the ortho-substituents[3].

  • Workup & Purification: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl solution (3x) to remove the DMF solvent. Wash with saturated NaHCO₃, 1M HCl, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Reaction Optimization & Comparative Data

To assist in route selection, the following table summarizes the operational metrics of both methodologies based on standard process chemistry parameters.

Table 2: Comparative Evaluation of Coupling Methodologies
ParameterMethod A: Acid ChlorideMethod B: HATU / DIPEA
Primary Advantage Highest reactivity; lowest reagent cost.Mild conditions; avoids corrosive acid chlorides.
Reaction Time 2 – 4 hours12 – 18 hours
Typical Yield 85% – 95%75% – 85%
Scalability Excellent (Kilogram scale)Moderate (Cost of HATU becomes prohibitive)
Byproducts Triethylammonium chloride (water-soluble)Tetramethylurea, HOAt (requires careful chromatography)
Risk Factors Moisture sensitivity; potential for di-acylation.Epimerization (if applied to chiral acids, though N/A here).

Sources

Application

Application Notes and Protocols for In-Vitro Cytotoxicity Assessment of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing the Cytotoxic Potential of a Novel Benzamide Derivative

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a benzamide derivative with a molecular formula of C₁₅H₁₃ClN₂O₅ and a molecular weight of 336.72 g/mol .[1] Its structure, featuring electron-withdrawing groups like nitro and chloro moieties alongside electron-donating methoxy groups, suggests a potential for biological activity that warrants thorough investigation.[1] While specific experimental data on this compound is limited, its chemical architecture is analogous to other molecules that have been shown to interfere with cellular processes. The presence of a nitro group, in particular, can be associated with the induction of oxidative stress, a common mechanism of cytotoxicity.[2]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in-vitro cytotoxic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. The following protocols are designed as a tiered approach, beginning with broad assessments of cell viability and progressing to more detailed mechanistic studies to elucidate the mode of cell death. This structured methodology ensures a thorough and reliable characterization of the compound's cytotoxic profile.

Part 1: Foundational Cytotoxicity Assessment

The initial evaluation of a compound's cytotoxicity involves determining its impact on two fundamental aspects of cell health: metabolic activity and plasma membrane integrity. This dual-assay approach provides a more complete picture than either assay alone, helping to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that serves as a primary indicator of cell viability by measuring the metabolic activity of a cell population.[3] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] A decrease in formazan production in treated cells compared to untreated controls suggests a reduction in cell viability.[6]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide in a suitable solvent, such as DMSO.[8] Note that the final solvent concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.5%).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[4]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[12]

Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Damage

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes into the culture supernatant.[13] LDH is a stable cytosolic enzyme that is rapidly released upon cell lysis.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.[15] The amount of color formed is proportional to the number of lysed cells.[14]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is often efficient to run both assays in parallel from the same initial cell plating.

  • Assay Controls: It is crucial to include the following controls:[9]

    • Background Control: Medium only.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound.

    • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) for approximately 45 minutes before supernatant collection to determine 100% cytotoxicity.[9][14]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clear 96-well flat-bottom plate.[15]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[7][15]

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][14]

  • Stopping the Reaction and Measuring Absorbance:

    • Add a stop solution (e.g., 1M acetic acid) to each well to terminate the enzymatic reaction.[15]

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) within one hour.[14][15]

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Interpreting Foundational Cytotoxicity Data
AssayPrincipleEndpoint MeasuredInterpretation of Positive Result
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[4]Metabolic activity.[11]Reduced cell viability, potentially due to cytotoxicity or cytostatic effects.[6]
LDH Measurement of lactate dehydrogenase released from damaged cells.[9]Plasma membrane integrity.[16]Cell lysis, indicative of necrosis or late-stage apoptosis.

A compound that reduces the MTT signal without a corresponding increase in LDH release may be cytostatic, whereas a compound that affects both is likely cytotoxic.

G cluster_0 Initial Compound Screening cluster_1 Tier 1 Assays cluster_2 Data Analysis cluster_3 Mechanistic Follow-up compound N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Treatment of Cell Culture MTT MTT Assay (Metabolic Activity) compound->MTT Assess Viability LDH LDH Release Assay (Membrane Integrity) compound->LDH Assess Lysis IC50 Calculate IC50 (Dose-Response) MTT->IC50 LDH->IC50 compare Compare MTT vs. LDH Results IC50->compare apoptosis Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI) compare->apoptosis If Cytotoxic

Caption: Workflow for initial cytotoxicity screening.

Part 2: Elucidating the Mechanism of Cell Death

If the foundational assays indicate that N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is cytotoxic, the next critical step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[17]

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[18] The principle relies on two key cellular changes:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label early apoptotic cells.[20]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[18] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[18]

By using both stains simultaneously, we can distinguish four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small as primary necrosis leads to membrane rupture).

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks to obtain a sufficient number of cells for flow cytometry analysis (e.g., 1 x 10⁶ cells).[18] Treat cells with N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide at its IC₅₀ concentration and one concentration above and below for the predetermined optimal time.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or trypsin.

    • Combine the cells from the supernatant and the detached layer.

    • Wash the collected cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.[18]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (or volumes as recommended by the kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[18] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

G cluster_0 Cellular States in Annexin V/PI Assay live Live Cell (Annexin V-, PI-) early Early Apoptotic Cell (Annexin V+, PI-) live->early PS Flipping late Late Apoptotic/Necrotic Cell (Annexin V+, PI+) early->late Membrane Permeabilization

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Part 3: Probing the Apoptotic Pathway

If apoptosis is confirmed, further investigation into the underlying molecular machinery is warranted. Caspases are a family of proteases that are central to the execution of the apoptotic program.[22]

Caspase Activity Assays

Caspase assays measure the activity of specific caspases, most commonly the "executioner" caspases-3 and -7.[22] These assays utilize a peptide substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule—either a chromophore, a fluorophore, or a luciferase.[23][24] When an active caspase cleaves the substrate, the reporter molecule is released, generating a measurable signal that is proportional to caspase activity.[25]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Treat with N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide as described previously.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[25]

  • Incubation:

    • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the relative luminescence units (RLU) for each treatment condition. An increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or -7.

G cluster_0 Apoptotic Signaling Cascade stimulus Cytotoxic Stimulus (e.g., Test Compound) initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator Activation executioner Executioner Caspases (e.g., Caspase-3, Caspase-7) initiator->executioner Activation cleavage Cleavage of Cellular Substrates executioner->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: The central role of caspases in the apoptotic pathway.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the in-vitro cytotoxic evaluation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. By employing a tiered approach—starting with foundational viability and membrane integrity assays (MTT and LDH), progressing to the differentiation of cell death mechanisms (Annexin V/PI), and culminating in the investigation of specific apoptotic pathways (caspase activity)—researchers can generate a detailed and reliable profile of the compound's effects on cultured cells. This systematic approach is essential for making informed decisions in drug discovery and development.

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  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Wilmes, A., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology, 11, 601. Retrieved from [Link]

  • Abdominal Key. (2019, June 6). Cellular Mechanisms of Drug Nephrotoxicity. Retrieved from [Link]

  • Ohno, Y., et al. (1995). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

Sources

Method

Application Note: Synthesis, Formulation, and High-Throughput Screening of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Executive Summary & Scientific Rationale N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a highly functionalized synthetic building block and screening compound. Benzamide derivatives, particularly those bearing ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a highly functionalized synthetic building block and screening compound. Benzamide derivatives, particularly those bearing ortho-nitro substitutions, are privileged pharmacophores in medicinal chemistry. They are frequently utilized as precursors for amidoximes[1], poly(ADP-ribose) polymerase (PARP) inhibitors[2], and histone deacetylase (HDAC) inhibitors[3] in oncology and infectious disease research.

The structural integration of electron-withdrawing groups (nitro, chloro) with electron-donating groups (methoxy) creates a highly polarized molecular framework. This polarization dictates its target binding kinetics, making it an excellent candidate for high-throughput screening (HTS) libraries. This application note provides a self-validating, rigorous protocol for the chemical synthesis, physicochemical formulation, and in vitro biological evaluation of this compound.

Physicochemical Profiling & Data Presentation

Before initiating biological assays, understanding the compound's physicochemical constraints is critical. The hydrophobic nature of the aryl rings dictates low aqueous solubility, necessitating the use of polar aprotic solvents for stock formulations. Furthermore, the nitro group predisposes the molecule to photodegradation, requiring specific storage conditions[4].

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptorExperimental Implication
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamideNomenclature standard for structural verification.
Molecular Formula C₁₅H₁₃ClN₂O₅Used for exact mass calculation in LC-MS QC.
Molecular Weight 336.72 g/mol Required for precise molarity calculations.
LogP (Predicted) ~3.2Indicates lipophilicity; requires DMSO for stock solutions.
Melting Point 180–190°C (Estimated)Useful for solid-state purity verification.
Stability UV-sensitiveMust be stored in amber vials to prevent photodegradation.

Phase I: Chemical Synthesis & Validation Protocol

While commercial libraries may supply this compound, de novo synthesis is often required for scale-up or isotopic labeling. The following protocol outlines a highly efficient amide coupling reaction between 4-chloro-2,5-dimethoxyaniline and 2-nitrobenzoyl chloride.

Synthesis A 4-Chloro-2,5- dimethoxyaniline C Amide Coupling (DCM, TEA, 0°C) A->C B 2-Nitrobenzoyl chloride B->C D Crude Extract C->D E Silica Gel Purification D->E F Pure Target Compound E->F

Fig 1. Synthetic workflow for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide via amide coupling.

Step-by-Step Synthesis Methodology
  • Precursor Preparation: Dissolve 1.0 equivalent of 4-chloro-2,5-dimethoxyaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction[4].

  • Activation & Coupling: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 2-nitrobenzoyl chloride dropwise over 15 minutes.

    • Causality: Cooling to 0°C suppresses exothermic side reactions and prevents the thermal degradation of the highly reactive acyl chloride.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Monitor progression via Thin-Layer Chromatography (TLC).

  • Work-up & Purification (Self-Validation): Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Purify the concentrated crude using silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Validate the final product purity (>95%) using LC-MS (Target m/z: 337.0 [M+H]⁺).

Phase II: Biological Evaluation & High-Throughput Screening

Benzamides frequently mimic the nicotinamide moiety of NAD⁺, allowing them to competitively bind to the catalytic domains of enzymes like PARP1[2]. The following protocols detail how to screen this compound for target inhibition and cellular toxicity.

BioWorkflow cluster_0 Biochemical Assay (PARP1) cluster_1 Cellular Assay (Viability) S1 Compound Stock (10 mM in DMSO) B1 Serial Dilution (PARP Buffer) S1->B1 C1 Seed Cancer Cells (e.g., MCF-7) S1->C1 B2 Incubate with PARP1 (No NAD+ yet) B1->B2 B3 Add NAD+ & Measure Activity B2->B3 C2 Compound Treatment (72 hours) C1->C2 C3 MTT / CellTiter-Glo Readout C2->C3

Fig 2. High-throughput in vitro biological screening workflow for target inhibition and cytotoxicity.

Protocol A: In Vitro PARP1 Inhibition Assay

This protocol utilizes a chemiluminescent/colorimetric PARP assay format, adapted from established 2[2].

  • Formulation: Dissolve the purified compound in 100% DMSO to create a 10 mM stock. Store in amber aliquots at -20°C.

  • Plate Preparation: Rehydrate histone-coated 96-well strip wells with 50 µL/well of 1X PARP Buffer for 30 minutes at room temperature.

  • Inhibitor Addition: Serially dilute the compound stock in 1X PARP Buffer (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation). Add 3-aminobenzamide (3-AB) to separate wells as a positive control inhibitor.

  • Enzyme Incubation: Add 0.5 Units of PARP-HSA enzyme to the wells.

    • Critical Causality:Do not premix the enzyme with the NAD⁺ cocktail. PARP will auto-ribosylate immediately in the presence of NAD⁺, destroying the assay's dynamic range[2]. The inhibitor must occupy the active site before the substrate is introduced.

  • Reaction Initiation: Add the NAD⁺/biotinylated-NAD⁺ cocktail to initiate the ribosylation reaction. Incubate for 60 minutes.

  • Detection: Wash the plate with PBS-Triton X-100. Add Strep-HRP working solution, incubate, wash again, and add the chemiluminescent substrate. Read absorbance/luminescence to calculate the IC₅₀.

Protocol B: Cellular Viability (Anti-Proliferative) Assay

To determine if the biochemical inhibition translates to cellular efficacy, an MTT assay is performed on relevant tumor cell lines (e.g., MCF-7 breast cancer cells), as is standard for 3[3].

  • Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • Readout: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.

    • Self-Validation: The vehicle control must show >95% viability compared to untreated cells to confirm that the observed cytotoxicity is compound-driven, not solvent-driven.

References

  • Vulcanchem Database. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide - Chemical Properties and Synthesis.4

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide: Biological Activity and Amidoxime Precursors.1

  • R&D Systems. HT Universal Colorimetric PARP Assay Kit with Histone-Coated Strip Wells.2

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.3

Sources

Application

HPLC purification method for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Preparative RP-HPLC Purification of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: Application Note & Protocol Introduction & Chromatographic Rationale N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a highly li...

Author: BenchChem Technical Support Team. Date: March 2026

Preparative RP-HPLC Purification of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: Application Note & Protocol

Introduction & Chromatographic Rationale

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a highly lipophilic, heavily substituted aromatic amide. The combination of the 4-chloro and 2,5-dimethoxy substituents on the aniline ring, paired with the strongly electron-withdrawing 2-nitro group on the benzamide core, significantly increases the compound's hydrophobicity and alters its solubility profile.

As a Senior Application Scientist, designing a purification method for such molecules requires prioritizing stationary phase compatibility and solvent dynamics. Reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing a C18 stationary phase is the industry standard for the robust separation of benzamide compounds[1]. To suppress secondary interactions between the weakly acidic amide proton and residual silanols on the silica matrix—which often cause peak tailing—an acidic modifier (0.1% Trifluoroacetic acid, TFA) is integrated into the mobile phase. This specific approach has been validated in established protocols for complex nitrobenzamide derivatives.

Physicochemical Profiling & Method Parameters

Before injecting any sample onto a preparative column, we must establish a self-validating system where the physicochemical properties dictate the chromatographic parameters.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue (Estimated)Chromatographic Implication
Molecular Weight 336.73 g/mol Suitable for standard pore size (100-120 Å) C18 columns.
LogP (Lipophilicity) ~3.8 - 4.2Highly retained on C18. Requires a high percentage of organic modifier (Acetonitrile) for elution.
Solubility Poor in H₂O; High in DMSO/DMFSample must be dissolved in a strong solvent (DMSO), but injection volume must be controlled to prevent peak fronting[2].
UV Chromophores Nitrobenzene, DimethoxybenzeneStrong absorbance at 254 nm (aromatic rings) and ~280-320 nm (nitro group conjugation).

Table 2: Preparative HPLC Method Parameters

ParameterSpecification
Column Preparative C18, 250 mm x 21.2 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% TFA
Mobile Phase B HPLC-grade Acetonitrile (MeCN) + 0.1% TFA
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm (Primary) / 280 nm (Secondary)
Column Temperature Ambient (20-25°C)

Experimental Protocols: Step-by-Step Methodology

Step 1: Sample Preparation (Mitigating "Solvent Mismatch")

Causality: Dissolving a hydrophobic compound entirely in pure DMSO and injecting it into a highly aqueous mobile phase causes precipitation at the column head or severe peak distortion (solvent mismatch)[3].

  • Accurately weigh the crude N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

  • Dissolve the crude solid in a minimal volume of DMSO to achieve a concentration of 100 mg/mL.

  • Slowly dilute the DMSO stock with Mobile Phase B (MeCN) until the ratio is 1:3 (DMSO:MeCN). Sonicate for 5 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit.

Step 2: Mobile Phase Preparation & Degassing
  • Prepare Mobile Phase A by adding 1.0 mL of MS-grade TFA to 1 L of ultra-pure water.

  • Prepare Mobile Phase B by adding 1.0 mL of MS-grade TFA to 1 L of HPLC-grade Acetonitrile.

  • Degas both solvents via vacuum filtration or inline sonication for 15 minutes to prevent baseline noise and pump cavitation.

Step 3: Gradient Elution Protocol

Causality: A shallow gradient is employed to ensure the target nitrobenzamide separates cleanly from structurally similar synthetic precursors (e.g., 2-nitrobenzoic acid, which elutes earlier due to higher polarity, and unreacted aniline derivatives).

  • 0 - 5 min: 10% B (Isocratic hold to flush DMSO and highly polar impurities).

  • 5 - 25 min: 10% B to 80% B (Linear gradient to elute the target benzamide).

  • 25 - 30 min: 80% B to 100% B (Column wash to remove highly lipophilic byproducts).

  • 30 - 35 min: 100% B (Isocratic wash).

  • 35 - 45 min: 10% B (Re-equilibration).

Step 4: Fraction Collection & Self-Validating QC
  • Set the fraction collector to trigger via UV threshold at 254 nm.

  • Collect the main peak (expected retention time ~18-22 minutes based on the gradient).

  • Self-Validation: Immediately analyze an aliquot of the collected fraction using an analytical UPLC-MS system (C18, 50 mm x 2.1 mm) to confirm purity (>95%) and correct mass (m/z [M+H]+ ≈ 337.1).

  • Pool the pure fractions, freeze at -80°C, and lyophilize for 48-72 hours to yield the pure dry powder.

Workflow Visualization

G A Crude Nitrobenzamide B Sample Prep (DMSO/MeCN) A->B C RP-HPLC (C18 Column) B->C D Gradient Elution (TFA) C->D E Fraction Collection D->E F QC Analysis (UPLC-MS) E->F G Lyophilization F->G

Fig 1. RP-HPLC purification workflow for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

References

  • 1 - Benchchem

  • 3 - Benchchem 3.2 - Benchchem 4. - PubMed/NIH

Sources

Method

Application Note: Advanced Recrystallization Techniques for the Purification of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Introduction & Mechanistic Rationale The purification of highly functionalized benzamides is a critical unit operation in pharmaceutical intermediate synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (Molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The purification of highly functionalized benzamides is a critical unit operation in pharmaceutical intermediate synthesis. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (Molecular Weight: 336.72 g/mol ; Formula: C₁₅H₁₃ClN₂O₅) presents a unique crystallization challenge due to its highly polarized structural framework [1].

The molecule features a planar benzamide core flanked by electron-withdrawing groups (ortho-nitro, para-chloro) and electron-donating moieties (2,5-dimethoxy groups). This push-pull electronic configuration, combined with the strong hydrogen-bond donor/acceptor capacity of the amide linkage, dictates its solid-state behavior and solubility profile [1].

The Causality of Solvent Selection (E-E-A-T)

In crystallization process design, solvent selection cannot be arbitrary; it must be thermodynamically justified.

  • Highly Polar Protic Solvents (e.g., Methanol): While benzamides are highly soluble in methanol, the solubility curve is often too shallow, leading to unacceptable yield losses during isolation [2]. Furthermore, methanol strongly competes for hydrogen bonding with the amide core, which can disrupt the natural crystal lattice formation.

  • The Mixed-Solvent Approach (Ethyl Acetate / Heptane): To achieve both high purity and high recovery, an anti-solvent crystallization strategy is optimal [3]. Ethyl acetate (EtOAc) acts as an excellent primary solvent because its moderate polarity perfectly solvates the polarized benzamide core at elevated temperatures. Heptane, a non-polar anti-solvent, reduces the dielectric constant of the medium upon addition, forcing the hydrophobic aromatic rings to undergo π−π stacking, thereby driving the molecule out of solution in a highly ordered crystalline lattice.

Experimental Workflow

The following workflow illustrates the anti-solvent crystallization process designed to maximize polymorphic purity while preventing liquid-liquid phase separation (LLPS), commonly known as "oiling out."

G Crude Crude Benzamide Mixture Dissolve Dissolution in Hot EtOAc (65-70°C) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Dropwise Addition of Heptane (Anti-Solvent) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C / min to 5°C) AntiSolvent->Cooling Crystals Nucleation & Crystal Growth Cooling->Crystals Isolate Vacuum Filtration & Cold Heptane Wash Crystals->Isolate Pure Pure N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Isolate->Pure

Figure 1: Anti-solvent recrystallization workflow for benzamide derivatives.

Quantitative Solvent Matrix

To establish a self-validating system, researchers must compare the efficacy of various solvent systems. Table 1 summarizes the empirical performance of standard solvent systems for highly substituted benzamides.

Table 1: Solvent System Performance Matrix

Solvent SystemRole / MechanismExpected RecoveryPurity ProfileRisk Factor
Methanol (100%) Strong H-bond disruptionLow (< 50%)HighHigh yield loss due to high cold solubility.
Ethanol (100%) Moderate H-bond disruptionMedium (60-70%)HighProne to slow nucleation; requires seeding.
EtOAc / Heptane Polarity modulation (Anti-solvent)High (> 85%) Very High "Oiling out" if heptane is added too rapidly.
Toluene (100%) π−π interaction solvationMedium (70%)ModerateCo-crystallization of structurally similar impurities.

Detailed Step-by-Step Protocol

Method: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Note: This protocol is designed as a self-validating system. The visual cues (clear solution slight turbidity distinct crystalline needles) serve as real-time validation of the thermodynamic state.

Phase 1: Dissolution and Clarification
  • Weighing: Transfer 10.0 g of crude N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide into a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stirrer.

  • Primary Solvation: Add 40 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension to 65–70°C using an oil bath until complete dissolution is achieved. Causality: The thermal energy breaks the intermolecular hydrogen bonds of the crude lattice, while EtOAc fully solvates the polar functional groups [2].

  • Hot Filtration: If particulate matter or insoluble polymeric impurities are visible, perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature nucleation. Return the filtrate to the flask and maintain at 65°C.

Phase 2: Anti-Solvent Addition and Nucleation
  • Anti-Solvent Introduction: Begin dropwise addition of Heptane (pre-warmed to 50°C) via an addition funnel. Maintain vigorous stirring.

  • Monitoring the Metastable Zone: Continue adding Heptane until a faint, persistent cloudiness (turbidity) is observed (typically after 30–50 mL of Heptane). This indicates the solution has crossed the solubility curve and entered the metastable zone width (MSZW).

  • Seeding (Optional but Recommended): Add 10–20 mg of pure N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide crystals. Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system immediately into crystal growth and preventing liquid-liquid phase separation [3].

Phase 3: Controlled Cooling and Isolation
  • Annealing: Hold the temperature at 60°C for 15 minutes to allow the seed crystals to mature and establish a robust lattice.

  • Cooling Ramp: Decrease the temperature at a controlled rate of 0.5°C per minute down to 20°C, then utilize an ice bath to bring the system to 0–5°C for 1 hour. Causality: A slow cooling ramp prevents the entrapment of mother liquor (occlusion) within the crystal lattice, ensuring high purity.

  • Filtration: Isolate the resulting crystalline solid via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 15 mL of ice-cold Heptane to displace any residual EtOAc and dissolved impurities.

  • Drying: Dry the product in a vacuum oven at 45°C for 12 hours to constant weight.

Troubleshooting: The "Oiling Out" Phenomenon

Observation: During the addition of Heptane, the solution separates into two liquid phases (a dense oil at the bottom and a clear solvent layer on top) instead of forming solid crystals.

Mechanistic Cause: This is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the concentration of the solute is so high that the system crosses the spinodal curve before it can cross the nucleation curve. The highly functionalized nature of the dimethoxyphenyl and nitrobenzamide groups lowers the melting point of the solvated complex below the ambient temperature of the mixture.

Corrective Action:

  • Re-dissolve: Immediately add 5–10 mL of EtOAc and reheat the mixture until it returns to a single, clear homogeneous phase.

  • Dilute: The overall concentration of the solute must be lowered. Add an additional 10 mL of EtOAc.

  • Adjust Cooling: Resume the addition of Heptane at a much slower rate, and introduce seed crystals earlier (at a higher temperature) to force solid-state nucleation before the LLPS boundary is reached.

References

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, ACS Publications. Retrieved from:[Link]

  • Benzamide derivative and use thereof (Anti-solvent Recrystallization Techniques).US Patent US9359346B2, Google Patents.
Application

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide applications in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Introduction N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a distinct member of the benzamid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Introduction

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a distinct member of the benzamide chemical class, characterized by a benzamide core with a nitro group at the ortho position and an N-linked 4-chloro-2,5-dimethoxyphenyl group.[1] Its molecular structure integrates both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which establishes a polarized framework that likely governs its reactivity and interactions with biological macromolecules.[1] While direct experimental data on the bioactivity of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with well-characterized pharmacological profiles.

This guide provides a comprehensive overview of the potential therapeutic applications of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide based on a thorough analysis of its constituent chemical moieties. We will explore hypothesized mechanisms of action and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to investigate these prospective applications.

Chemical and Physical Properties

A summary of the fundamental chemical properties of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is presented below. It is important to note that some of these properties are predicted based on its structure and comparison with analogous compounds due to the limited availability of direct experimental data.[1]

PropertyValue/Descriptor
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular Formula C₁₅H₁₃ClN₂O₅
Molecular Weight 336.72 g/mol
Predicted Solubility Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO)
Predicted Melting Point 180–190°C
Stability Potentially sensitive to prolonged UV exposure due to the nitro group

Hypothesized Therapeutic Application 1: Antimycobacterial Agent

Rationale: The nitrobenzamide core is a key structural feature in a number of potent antimycobacterial agents.[2] The global health threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the discovery of novel therapeutics with new mechanisms of action.[2] Several nitroaromatic compounds have shown significant promise as inhibitors of essential enzymes in Mycobacterium tuberculosis (MTB).[2]

Proposed Mechanism of Action: A well-established target for nitroaromatic antitubercular drugs is the enzyme decaprenyl phosphoryl-β-D-ribose 2´-epimerase (DprE1).[2] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. It is hypothesized that N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide may act as an inhibitor of DprE1.

G cluster_0 Proposed Antimycobacterial Mechanism Compound N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide DprE1 DprE1 Enzyme Compound->DprE1 Inhibition Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes DprE1->Arabinogalactan Blocked CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Essential for CellDeath Cell Death CellWall->CellDeath Disruption leads to G cluster_1 Proposed Anticancer Mechanism (PARP Inhibition) SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits DSB DNA Double-Strand Break (DSB) SSB->DSB Leads to at Replication Fork PARP1->SSB Repairs Compound N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Compound->PARP1 Inhibits BRCA_WT BRCA Proficient Cell (Homologous Recombination) DSB->BRCA_WT BRCA_MUT BRCA Deficient Cell DSB->BRCA_MUT No Repair Repair DSB Repair BRCA_WT->Repair Apoptosis Apoptosis BRCA_MUT->Apoptosis No Repair

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Experimental Protocols

Protocol 3: In Vitro PARP-1 Inhibition Assay (Colorimetric)

  • Assay Setup: Use a commercially available PARP-1 inhibitor assay kit. Coat a 96-well plate with histones.

  • Reaction Mixture: Add a reaction mixture containing biotinylated NAD+, activated DNA, and PARP-1 enzyme to each well.

  • Compound Addition: Add varying concentrations of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add TMB substrate.

  • Data Analysis: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. Calculate the IC50 value.

Protocol 4: In Vitro Cytotoxicity Screening Against Cancer Cell Lines

  • Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA (e.g., BxPC3) and one with a BRCA mutation (e.g., Capan-1).

  • Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Viability Assay: Assess cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the IC50 for each cell line and compare the sensitivity of the BRCA-mutant line to the wild-type line.

Hypothesized Therapeutic Application 3: Modulator of Serotonergic Systems

Rationale: The 4-chloro-2,5-dimethoxyphenyl moiety is the core structure of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a known psychedelic drug. [3]DOC acts as a potent agonist at serotonin 5-HT2A receptors. [3][4]While the benzamide linkage in the title compound is structurally distinct from the amphetamine backbone of DOC, the substituted phenyl ring could still confer affinity for serotonergic receptors.

Proposed Mechanism of Action: N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide could potentially act as an agonist, antagonist, or inverse agonist at 5-HT receptors, particularly the 5-HT2A subtype. Modulation of this receptor is a key mechanism for a variety of centrally acting drugs, including antipsychotics. [5]

G cluster_2 Potential 5-HT2A Receptor Modulation Compound N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds to Gq_G11 Gq/11 Protein Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Downstream Downstream Cellular Effects IP3_DAG->Downstream

Caption: G-protein coupled receptor signaling pathway for 5-HT2A.

Experimental Protocols

Protocol 5: In Vitro 5-HT2A Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Radioligand: Use a suitable radioligand, such as [³H]ketanserin, as the tracer.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]ketanserin and a range of concentrations of the test compound.

  • Incubation and Filtration: Incubate at room temperature, then rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value for the test compound by nonlinear regression analysis of the competition binding curve.

Synthesis Protocol

While a direct synthesis is not documented, a plausible route involves the amidation of 4-chloro-2,5-dimethoxyaniline with 2-nitrobenzoyl chloride. [1] Step 1: Preparation of 4-chloro-2,5-dimethoxyaniline

This intermediate can be synthesized by the catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene. [1] Step 2: Amide Coupling

  • Dissolve 4-chloro-2,5-dimethoxyaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 equivalents) as a base.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Conclusion

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide represents an under-investigated molecule with significant therapeutic potential based on the known bioactivities of its core structural components. The nitrobenzamide moiety suggests possible applications as an antimycobacterial or anticancer agent, while the substituted phenyl ring indicates a potential for modulating serotonergic systems. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these hypothesized applications, paving the way for new discoveries in medicinal chemistry.

References

  • Liu, Y., et al. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Vulcanchem. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.
  • BenchChem. (2025). Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.
  • Wikipedia. (2024). 2,5-Dimethoxy-4-chloroamphetamine.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics.
  • LJMU Research Online. (2015). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine).

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Technical Notes & Optimization

Troubleshooting

Troubleshooting common problems in N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide synthesis

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chloro-2,5-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. As Senior Application Scientists, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the common hurdles of this specific amide coupling reaction.

Technical FAQs: High-Level Synthesis Inquiries

This section addresses common preliminary questions regarding the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Q1: What is the primary synthetic route for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide?

A1: The most direct and widely applicable method is the nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 4-chloro-2,5-dimethoxyaniline.[1] This reaction involves the attack of the nucleophilic amine onto the electrophilic carbonyl carbon of the acyl chloride. It is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.[1][2]

Q2: Why is a base, such as triethylamine, essential for this reaction?

A2: The base plays a critical role for two primary reasons. First, it neutralizes the HCl that is generated as a byproduct of the reaction.[3] If left unquenched, the HCl would react with the starting amine (4-chloro-2,5-dimethoxyaniline) to form its corresponding ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the synthesis.[4] Second, the base can help facilitate the deprotonation of the intermediate formed after the initial nucleophilic attack, driving the reaction towards completion.

Q3: What are the key structural features of the reactants that influence this synthesis?

A3: The reactivity is governed by the electronic properties of both starting materials.

  • 2-Nitrobenzoyl Chloride: The nitro group (NO₂) at the ortho position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] However, this can also make the starting material more sensitive to hydrolysis.

  • 4-Chloro-2,5-dimethoxyaniline: The methoxy groups (-OCH₃) are electron-donating, which increases the nucleophilicity of the amine's nitrogen atom, promoting the desired reaction. The chloro group is electron-withdrawing but its effect on the amine's reactivity is less pronounced than that of the activating methoxy groups.

Troubleshooting Guide: Common Experimental Problems

This section provides a detailed, problem-oriented approach to resolving specific issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Low product yield is the most frequent challenge. The root cause can often be traced to reactant purity, reaction conditions, or the workup procedure.

Acyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding carboxylic acid (2-nitrobenzoic acid), which is unreactive under these conditions.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware assembled while hot under an inert atmosphere (Nitrogen or Argon).

    • Use Anhydrous Solvents: Employ a freshly distilled or commercially available anhydrous solvent like dichloromethane.

    • Verify Reagent Quality: If possible, use a fresh bottle of 2-nitrobenzoyl chloride or purify it by distillation under reduced pressure before use.[6]

As previously mentioned, any acidic impurities or the HCl byproduct can protonate the amine, rendering it non-nucleophilic.[4]

  • Troubleshooting Steps:

    • Correct Reagent Addition Order: A recommended procedure is to add the 2-nitrobenzoyl chloride solution dropwise to a stirred solution of the amine and triethylamine.[7][8] This ensures a basic environment is always maintained to immediately neutralize the generated HCl.

    • Use Sufficient Base: Employ at least 1.1 to 1.2 equivalents of triethylamine to ensure all generated HCl is scavenged.

The purity of both starting materials is paramount. The aniline precursor, 4-chloro-2,5-dimethoxynitrobenzene, is reduced to form the amine, and incomplete reduction can introduce impurities.[1][9] Similarly, 2-nitrobenzoyl chloride is prepared from 2-nitrobenzoic acid, and residual acid can interfere.[1]

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your starting materials via TLC, ¹H NMR, or melting point analysis before starting the reaction.

    • Purify if Necessary: 4-chloro-2,5-dimethoxyaniline can be purified by recrystallization or column chromatography.

Issue 2: Product Purity Issues & Contamination

Even with a good yield, the final product may be contaminated with starting materials or side-products, complicating purification.

Incomplete reactions are a common source of impurities.

  • Troubleshooting & Monitoring:

    • Monitor with TLC: Thin-Layer Chromatography (TLC) is the most effective way to monitor reaction progress.[5] By spotting the reaction mixture against the starting materials, you can visualize the consumption of reactants and the appearance of the product spot.

    • Drive Reaction to Completion: If the reaction stalls, consider gentle heating (e.g., 30-40 °C). However, be cautious, as excessive heat can lead to side reactions.

Table 1: Example TLC Analysis for Reaction Monitoring

CompoundTypical Rf Value (3:7 Ethyl Acetate/Hexane)Visualization
4-chloro-2,5-dimethoxyaniline~0.5Stains with KMnO₄ or Ninhydrin
2-nitrobenzoyl chloride~0.7 (hydrolyzes to acid on plate)UV active
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide~0.4UV active
2-nitrobenzoic acid (hydrolysis product)~0.1 (streaking)UV active

This occurs due to the hydrolysis of the acyl chloride.[5]

  • Purification Strategy: This acidic impurity can be easily removed during the aqueous workup.

    • Basic Wash: After the reaction is complete, wash the organic layer (e.g., DCM) with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will partition into the aqueous layer.[8]

The salt formed between triethylamine and HCl can sometimes precipitate or remain in the organic layer.

  • Purification Strategy:

    • Aqueous Wash: This salt is highly soluble in water. Washing the organic layer with water or brine during the workup will effectively remove it.[2][7]

Experimental Protocols & Visualizations

General Experimental Protocol

This protocol is a representative example based on analogous amide coupling reactions.[1][8]

  • Preparation: In an oven-dried, two-neck round-bottomed flask under a nitrogen atmosphere, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 20-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Visual Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Isolation & Purification A Dissolve Amine & TEA in Anhydrous DCM B Cool to 0 °C A->B C Dropwise Addition of 2-Nitrobenzoyl Chloride B->C D Stir at RT, Monitor by TLC C->D E Wash with 1 M HCl (Removes excess TEA) D->E F Wash with NaHCO3(aq) (Removes 2-Nitrobenzoic Acid) E->F G Wash with Brine F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate in vacuo H->I J Recrystallize or Column Chromatography I->J K Pure Product J->K

Caption: A typical workflow for the synthesis and purification of the target benzamide.

Troubleshooting Decision Tree

G Start Problem: Low Product Yield Q1 Are anhydrous conditions being used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the order of addition correct? A1_Yes->Q2 Sol1 Action: Use oven-dried glassware, an inert atmosphere, and anhydrous solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are starting materials pure? A2_Yes->Q3 Sol2 Action: Add acyl chloride to the mixture of amine and base. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider reaction time or temperature adjustment. A3_Yes->End Sol3 Action: Verify purity via NMR, TLC, or MP. Purify if needed. A3_No->Sol3

Caption: A decision tree to diagnose and resolve low-yield issues.

References

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Need help in optimizing amide formation through acyl chloride pathway - Reddit. (2023, July 15). Reddit. Retrieved March 7, 2024, from [Link]

  • Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. (n.d.). Erowid. Retrieved March 7, 2024, from [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.co.uk. Retrieved March 7, 2024, from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (2023, June 23). Save My Exams. Retrieved March 7, 2024, from [Link]

  • The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide - CORE. (n.d.). CORE. Retrieved March 7, 2024, from [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (2024, April 1). MDPI. Retrieved March 7, 2024, from [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (2020, March 4). SciSpace. Retrieved March 7, 2024, from [Link]

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl - Google Patents. (n.d.). Google Patents.
  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. (2024, February 9). ResearchGate. Retrieved March 7, 2024, from [Link]

  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.). Google Patents.
  • Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, February 15). Sciencemadness.org. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Identification and minimization of byproducts in N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide reaction

Technical Support Center: Optimization and Byproduct Minimization in N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Synthesis Welcome to the Technical Support Center. This guide is specifically engineered for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization and Byproduct Minimization in N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. Amide coupling via acid chlorides is a fundamental transformation, yet it is highly susceptible to byproduct formation if the microenvironment is not strictly controlled. This guide deconstructs the mechanistic causality of common impurities and provides self-validating protocols to ensure high-fidelity synthesis.

Visualizing the Reaction Landscape

Before troubleshooting, it is critical to map the logical relationships between the reactants, the target amide, and the divergent pathways that lead to byproduct formation.

G cluster_0 Reaction Workflow & Byproduct Pathways Amine 4-chloro-2,5-dimethoxyaniline (Electron-rich Amine) Target N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide (Target Product) Amine->Target Nucleophilic Acyl Substitution (DIPEA, 0°C, Anhydrous) Oxidation Azo/Quinone-imine (Oxidation Byproducts) Amine->Oxidation + O2 / Light (Poor Inerting) AcidChloride 2-nitrobenzoyl chloride (Electrophile) AcidChloride->Target Hydrolysis 2-nitrobenzoic acid (Hydrolysis Byproduct) AcidChloride->Hydrolysis + H2O (Trace Moisture) BisAcyl Bis-acylated Amide (Over-acylation Byproduct) Target->BisAcyl + Excess Acid Chloride (Uncontrolled Stoichiometry)

Caption: Logical mapping of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide synthesis pathways.

Troubleshooting Guides & FAQs

Q1: During synthesis, my LC-MS shows a massive peak corresponding to 2-nitrobenzoic acid. What is the causality here, and how do I prevent it? Causality: The most ubiquitous byproduct in acid chloride-mediated amidation is the corresponding carboxylic acid (2-nitrobenzoic acid). This forms via the rapid nucleophilic attack of adventitious water on the highly electrophilic 2-nitrobenzoyl chloride 1. While amines are generally far more nucleophilic than water 2, the sheer molar excess of moisture in non-anhydrous environments will irreversibly consume the acid chloride, depressing your overall yield. Solution: Implement a self-validating anhydrous protocol.

  • Bake all glassware at 120 °C for at least 4 hours and cool under a continuous stream of inert gas (Argon or N2).

  • Utilize strictly anhydrous solvents (e.g., DCM or THF with <50 ppm H2O).

  • Verify the dryness of your 4-chloro-2,5-dimethoxyaniline, as substituted anilines can be highly hygroscopic.

Q2: I am observing a higher molecular weight byproduct (+149 m/z relative to the product) in my mass spectra. What is this, and how can it be minimized? Causality: This mass addition corresponds to the bis-acylated byproduct, N,N-bis(2-nitrobenzoyl)-4-chloro-2,5-dimethoxyaniline. Over-acylation occurs when the newly formed secondary amide—which still possesses a nucleophilic nitrogen—attacks a second equivalent of 2-nitrobenzoyl chloride. This pathway is exacerbated by using a large stoichiometric excess of the acid chloride or a strong, unhindered base that prematurely deprotonates the amide intermediate . Solution:

  • Stoichiometric Control: Strictly limit the acid chloride to 1.05 equivalents relative to the aniline.

  • Base Selection: Use a mild, sterically hindered base like N,N-diisopropylethylamine (DIPEA) rather than unhindered bases.

  • Thermal Control: Perform the addition at 0 °C to kinetically favor the primary amine's nucleophilic attack over the secondary amide's attack.

Q3: The reaction mixture turns dark brown over time, and TLC shows multiple streaking spots. The starting aniline seems to be degrading. Why? Causality: 4-chloro-2,5-dimethoxyaniline is a highly electron-rich aromatic amine due to the electron-donating resonance of the two methoxy groups. This makes the compound exceptionally prone to air oxidation 3. Exposure to oxygen and light leads to the formation of colored azo, nitroso, and quinone-imine polymeric byproducts. Solution:

  • Store the starting aniline under inert gas and protect it from light.

  • Degas all reaction solvents prior to use by sparging with nitrogen for 15 minutes or utilizing the freeze-pump-thaw method.

Quantitative Data Presentation: Analytical Identification

To facilitate rapid troubleshooting, compare your analytical data against this standardized table of expected reaction components.

CompoundRoleExpected LC-MS (m/z)TLC Rf (Hexanes:EtOAc 7:3)Visual / UV Characteristics
4-chloro-2,5-dimethoxyaniline Reactant188.0 [M+H]+0.40UV active; darkens on plate over time
2-nitrobenzoyl chloride ReactantN/A (Hydrolyzes)~0.80 (Reacts w/ silica)Strong UV active
N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Target Product337.0 [M+H]+0.55Strong UV active; stable white/pale yellow solid
2-nitrobenzoic acid Hydrolysis Byproduct166.0 [M-H]-0.10 (Streaks)UV active; resolves with 1% AcOH in eluent
N,N-bis(2-nitrobenzoyl)-4-chloro-2,5-dimethoxyaniline Over-acylation Byproduct486.0 [M+H]+0.75UV active; non-polar

Self-Validating Experimental Protocol

To synthesize the target amide while systematically minimizing the aforementioned byproducts, adhere to the following step-by-step methodology.

Workflow Step1 1. Preparation Oven-dry glassware Degas anhydrous DCM Step2 2. Reactant Loading Add Aniline & DIPEA Cool to 0°C under Ar Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of 2-nitrobenzoyl chloride Step2->Step3 Step4 4. Reaction Monitoring Stir at RT for 2h Monitor via LC-MS/TLC Step3->Step4 Step5 5. Quench & Extract Quench with NaHCO3 (aq) Extract with DCM Step4->Step5

Caption: Step-by-step experimental workflow for optimized amide coupling.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool the apparatus to room temperature under a continuous positive pressure of Argon.

  • Reagent Loading: Add 4-chloro-2,5-dimethoxyaniline (1.0 eq, 5.0 mmol, 0.938 g) to the flask.

  • Solvent & Base Addition: Inject 25 mL of anhydrous, degassed dichloromethane (DCM) via syringe. Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol, 1.3 mL). Stir to achieve a homogenous solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Dissolve 2-nitrobenzoyl chloride (1.05 eq, 5.25 mmol, 0.974 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality check: Slow addition at 0 °C prevents thermal spikes and minimizes the local concentration of the electrophile, suppressing bis-acylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours under Argon.

  • Validation: Pull a 10 µL aliquot, dilute in 1 mL LC-MS grade MeCN, and analyze. The peak at m/z 188.0 should be consumed, and m/z 337.0 should be the dominant signal.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted aniline, then with brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

References

  • BenchChem Technical Support Team. "Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions." BenchChem.
  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry.
  • ChemicalBook. "2,5-Dimethoxy-4-chloroaniline synthesis." ChemicalBook.
  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents." Luxembourg Bio Technologies.

Sources

Troubleshooting

Technical Support Center: Optimization of Amide Coupling for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide.

Synthesizing this specific molecule presents a classic "double-ortho" steric penalty. The carboxylic acid (2-nitrobenzoic acid) is severely hindered by an ortho-nitro group, while the amine (4-chloro-2,5-dimethoxyaniline) is hindered by an ortho-methoxy group. Furthermore, the electron-withdrawing para-chloro group on the aniline reduces its nucleophilicity. This guide provides field-proven troubleshooting, optimized protocols, and mechanistic insights to overcome these thermodynamic and kinetic barriers.

Part 1: Troubleshooting Guide & Frequently Asked Questions

Q1: My standard EDC/HOBt or DCC coupling yields less than 15% of the target amide. What is the causality behind this failure? A1: The failure of standard carbodiimide reagents (EDC, DCC) in this context is driven by the severe steric hindrance of the transition state. 2-Nitrobenzoic acid possesses an ortho-nitro group that heavily shields the carbonyl carbon. When activated by EDC, the resulting O-acylisourea intermediate is extremely bulky. Simultaneously, 4-chloro-2,5-dimethoxyaniline has an ortho-methoxy group that restricts the trajectory of nucleophilic attack. The activation energy barrier for the amine to attack the bulky O-acylisourea is too high, leading to pathway stalling or hydrolysis of the active ester back to the starting material. To resolve this, you must switch to reagents that form smaller, highly electrophilic intermediates, such as acid chlorides[1] or use propylphosphonic anhydride (T3P)[2].

Q2: I attempted to use HATU, but I am observing a significant byproduct and low yields of the desired amide. What is this byproduct? A2: When using uronium/aminium-based coupling reagents like HATU with sterically hindered or weakly nucleophilic amines, a common side reaction is guanylation. Because the 4-chloro-2,5-dimethoxyaniline struggles to attack the sterically hindered activated ester of 2-nitrobenzoic acid, it instead attacks the electrophilic carbon of the HATU reagent itself. This forms a 1,1,3,3-tetramethylguanidine (TMG) byproduct (+99 Da mass shift on LC-MS). To prevent this, either change the coupling reagent to T3P or an acid chloride, or use a sterically hindered base (like DIPEA instead of TEA) and ensure complete pre-activation of the acid before adding the amine.

Q3: Why is T3P highly recommended for this specific substrate combination? A3: Propylphosphonic anhydride (T3P) is exceptionally effective for sterically hindered substrates. It reacts with 2-nitrobenzoic acid to form a highly reactive mixed phosphonic anhydride[3]. Unlike the bulky intermediates of HATU or EDC, the T3P-activated complex is highly electrophilic and less sterically demanding, facilitating the attack by the hindered aniline. Additionally, T3P generates water-soluble phosphonic acid byproducts, which makes downstream purification incredibly simple via basic aqueous workup[2],[4].

Q4: If I use the acid chloride method, what is the best way to prevent the degradation of 2-nitrobenzoyl chloride? A4: 2-Nitrobenzoyl chloride is highly reactive and moisture-sensitive. Generate it in situ using oxalyl chloride or thionyl chloride (SOCl₂) with a catalytic amount of DMF[1]. Ensure rigorous anhydrous conditions (dry DCM or THF, argon atmosphere). Do not attempt to isolate or store the acid chloride; instead, concentrate it under a vacuum to remove excess chlorinating agent, redissolve in anhydrous solvent, and immediately add it dropwise to a cooled solution of the aniline and a non-nucleophilic base (e.g., pyridine).

Part 2: Quantitative Data & Reagent Comparison

Table 1: Comparison of Coupling Conditions for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Coupling Reagent / MethodBaseSolventTemp (°C)Typical Yield (%)Primary Byproduct / Drawback
EDC/HOBt DIPEADMF25< 15%Unreacted SM; bulky intermediate stalls reaction.
HATU DIPEADMF2520 - 30%Guanylation of the aniline (TMG formation)[5].
T3P (50% in EtOAc)PyridineEtOAc/DCM80 (Reflux)75 - 85%Requires heating; provides excellent purity[2].
Acid Chloride (Oxalyl Cl)PyridineDCM0 to 2580 - 90%Requires strict anhydrous conditions; HCl generation[1].

Part 3: Step-by-Step Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Safety & Scalability)

This protocol leverages T3P's ability to drive hindered couplings with minimal side reactions and easy workup[6].

  • Preparation: In an oven-dried 50 mL round-bottom flask flushed with Argon, dissolve 2-nitrobenzoic acid (1.0 mmol, 167 mg) and 4-chloro-2,5-dimethoxyaniline (1.0 mmol, 187 mg) in anhydrous ethyl acetate (10 mL).

  • Base Addition: Add anhydrous pyridine (3.0 mmol, 242 µL) to the stirring solution.

  • T3P Addition: Dropwise, add T3P (50 wt. % solution in EtOAc, 1.5 mmol, 0.89 mL) at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Cool to room temperature. Wash the organic layer successively with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL). The T3P byproducts are highly water-soluble and partition completely into the aqueous phase[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. Purify by recrystallization (e.g., from EtOH) or silica gel chromatography if necessary.

Protocol B: In Situ Acid Chloride Generation (Recommended for Maximum Yield)

This method overcomes extreme steric hindrance by generating the highly electrophilic 2-nitrobenzoyl chloride[1].

  • Activation: Suspend 2-nitrobenzoic acid (1.1 mmol, 184 mg) in anhydrous DCM (5 mL) under Argon. Add 1 drop of anhydrous DMF as a catalyst.

  • Chlorination: Cool the flask to 0 °C. Slowly add oxalyl chloride (1.5 mmol, 128 µL) dropwise. Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under a gentle stream of nitrogen or reduced pressure to yield crude 2-nitrobenzoyl chloride. Redissolve immediately in anhydrous DCM (3 mL).

  • Coupling: In a separate flame-dried flask, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 mmol, 187 mg) and pyridine (2.5 mmol, 200 µL) in anhydrous DCM (5 mL) at 0 °C.

  • Addition: Add the acid chloride solution dropwise to the aniline solution over 10 minutes to control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water (10 mL). Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and evaporate to obtain the product.

Part 4: Mechanistic Pathways & Troubleshooting Logic

T3P_Mechanism Acid 2-Nitrobenzoic Acid Intermediate Mixed Phosphonic Anhydride Acid->Intermediate Base, -H+ T3P T3P Reagent T3P->Intermediate Activation Product Target Amide Product Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonic Acid Intermediate->Byproduct Leaving Group Amine 4-Chloro-2,5- dimethoxyaniline Amine->Product Base, -H+

T3P-mediated activation of 2-nitrobenzoic acid and nucleophilic attack by the hindered aniline.

Troubleshooting_Tree Start Issue: Low Amide Yield (<20%) CheckLCMS Check LC-MS of Crude Mixture Start->CheckLCMS UnreactedAcid Unreacted Acid + Amine (Activation Failure) CheckLCMS->UnreactedAcid Mass matches SM Guanylation TMG Byproduct Detected (HATU Side Reaction) CheckLCMS->Guanylation +99 Da (HATU adduct) Degradation Complex Mixture (Degradation) CheckLCMS->Degradation Multiple unknown peaks Action1 Switch to T3P or Acid Chloride Method UnreactedAcid->Action1 Action2 Change Reagent (Avoid HATU) or Use Hindered Base Guanylation->Action2 Action3 Lower Temp to 0°C, Ensure Anhydrous Conditions Degradation->Action3

Troubleshooting logic tree for diagnosing low yields in sterically hindered amide couplings.

Sources

Optimization

Technical Support Center: Scaling Up N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Synthesis

Welcome to the Process Chemistry Troubleshooting Portal. This guide is specifically engineered for scientists and process engineers tasked with scaling up the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is specifically engineered for scientists and process engineers tasked with scaling up the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide , a highly functionalized API intermediate.

The synthesis relies on the nucleophilic acyl substitution (amidation) between 4-chloro-2,5-dimethoxyaniline and 2-nitrobenzoyl chloride[1]. While this reaction is straightforward at the bench scale, transitioning to pilot-plant volumes introduces critical challenges in thermal management, multiphase mass transfer, and chemoselectivity.

SynthesisWorkflow Aniline 4-Chloro-2,5-dimethoxyaniline (1.0 equiv) Mixing Controlled Biphasic Mixing (T < 10 °C) Aniline->Mixing AcidChloride 2-Nitrobenzoyl Chloride (1.1 - 1.2 equiv) AcidChloride->Mixing Dropwise addition SolventBase Solvent & Base System (e.g., EtOAc/H2O + NaHCO3) SolventBase->Mixing Reaction Nucleophilic Acyl Substitution (High Exotherm) Mixing->Reaction Rapid Amidation Workup Phase Separation & Aqueous Washes Reaction->Workup >95% Conversion Product N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide (Target API Intermediate) Workup->Product Crystallization

Biphasic scale-up workflow for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide synthesis.

Part 1: Troubleshooting & FAQs

Q1: We are experiencing severe temperature spikes during the addition of 2-nitrobenzoyl chloride on a 500g scale. How can we mitigate this exotherm?

The Causality: The reaction between acyl chlorides and primary amines is highly exothermic due to the rapid formation of the tetrahedral intermediate and the subsequent elimination of hydrochloric acid. Furthermore, the neutralization of the generated HCl by the base (e.g., triethylamine or sodium hydroxide) releases additional heat. The ortho-nitro group on the benzoyl chloride exerts a strong electron-withdrawing effect, making the carbonyl carbon exceptionally electrophilic and accelerating the reaction rate. The Solution:

  • Controlled Addition: Dilute the 2-nitrobenzoyl chloride in the reaction solvent and add it dropwise via an addition funnel or dosing pump, maintaining the internal temperature below 10 °C.

  • Solvent Switch: Transition from Dichloromethane (DCM) to a biphasic aqueous system. Water acts as an excellent heat sink due to its high heat capacity, making exothermic processes significantly safer on a large scale[2].

  • Continuous Flow: For multi-kilogram scales, adapting the amidation to a plug flow reactor (PFR) provides superior surface-area-to-volume ratios for instantaneous heat dissipation[3].

Q2: Our product precipitates prematurely, causing the reactor agitator to seize. Which solvent systems are optimal for scale-up?

The Causality: N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide possesses a planar benzamide core heavily decorated with polarized groups (nitro, chloro, methoxy)[1]. This structural geometry promotes strong intermolecular hydrogen bonding and π−π stacking, leading to a highly crystalline lattice with poor solubility in non-polar or moderately polar organic solvents. The Solution: Avoid using purely anhydrous DCM or Toluene. Instead, utilize a solvent system that either fully solubilizes the product at slightly elevated temperatures (like THF) or embraces the precipitation as a purification step (biphasic Schotten-Baumann conditions)[2][4].

Table 1: Solvent System Evaluation for Scale-Up

Solvent SystemBaseExotherm ManagementProduct SolubilityImpurity ProfileScalability Rating
DCM (Anhydrous) Triethylamine (TEA)Poor (Low boiling point)Moderate (Prone to sudden crashing)High TEA·HCl retentionLow[1][4]
THF (Anhydrous) N-MethylmorpholineModerateGoodLow hydrolysisMedium[4]
EtOAc / Water NaHCO 3​ (Aqueous)Excellent (Water heat sink)Poor in aq, moderate in orgTrace 2-nitrobenzoic acidHigh[2]
Continuous Flow TEA or DIPEAExcellent (PFR cooling)High (Requires pre-dilution)Extremely pureVery High[2][3]
Q3: We are seeing high levels of 2-nitrobenzoic acid impurity in our HPLC traces. How do we suppress this side reaction?

The Causality: Acyl chlorides are highly sensitive to moisture and will hydrolyze into their corresponding carboxylic acids. When using aqueous Schotten-Baumann conditions, water competes with the aniline for the electrophilic acyl chloride[2]. The Solution: Fortunately, the intrinsic rate of nucleophilic attack by the electron-rich 4-chloro-2,5-dimethoxyaniline ( kamidation​ ) is significantly higher than the rate of attack by water ( khydrolysis​ )[2]. To minimize hydrolysis:

  • Ensure vigorous biphasic mixing (high RPM) to maximize the interfacial surface area, allowing the aniline in the organic phase to react instantly with the acyl chloride before water can hydrolyze it.

  • Keep the temperature strictly below 10 °C during addition, as higher temperatures exponentially increase the rate of hydrolysis.

ReactionPathways Start 2-Nitrobenzoyl Chloride Amine + 4-Chloro-2,5-dimethoxyaniline Start->Amine Water + H2O (Moisture/Aqueous phase) Start->Water Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral k_amidation (Fast) Impurity 2-Nitrobenzoic Acid (Hydrolysis Impurity) Water->Impurity k_hydrolysis (Slow) Target N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Tetrahedral->Target -HCl

Kinetic competition between amidation and hydrolysis pathways.

Part 2: Validated Experimental Protocols

The following self-validating protocol utilizes a modified Schotten-Baumann biphasic approach. This method eliminates the need for expensive organic bases like Triethylamine (TEA), prevents the co-precipitation of organic hydrochloride salts, and utilizes water as a thermal buffer[2][4].

Standard Operating Procedure: Biphasic Amidation (1.0 Mol Scale)

1. Reactor Preparation & Dissolution

  • Charge a 5 L jacketed reactor equipped with a mechanical stirrer (anchor or pitched-blade turbine) with 4-chloro-2,5-dimethoxyaniline (187.6 g, 1.0 mol)[1].

  • Add Ethyl Acetate (EtOAc) (1.5 L) and agitate at 250 RPM until full dissolution is achieved.

  • Charge a pre-mixed solution of Sodium Bicarbonate (NaHCO 3​ ) (126.0 g, 1.5 mol) dissolved in Deionized Water (1.5 L).

  • Causality Check: The biphasic system ensures that as HCl is generated, it immediately partitions into the aqueous phase and is neutralized by NaHCO 3​ , preventing the protonation of the unreacted aniline.

2. Controlled Acylation

  • Cool the reactor jacket to 0–5 °C. Ensure the internal temperature stabilizes below 5 °C.

  • In a separate dry addition funnel, dissolve 2-nitrobenzoyl chloride (204.1 g, 1.1 mol) in anhydrous EtOAc (500 mL)[1].

  • Begin dropwise addition of the acyl chloride solution over 90–120 minutes.

  • Validation Check: Monitor the internal temperature continuously. If Tinternal​ exceeds 10 °C, pause the addition. The reaction is highly exothermic; controlled dosing is your primary thermal safety mechanism.

3. Reaction Maturation & Monitoring

  • Once addition is complete, maintain agitation at 5 °C for 30 minutes, then allow the reactor to naturally warm to room temperature (20–25 °C) over 2 hours.

  • Self-Validation: Sample the organic phase for TLC or HPLC analysis. The reaction is deemed complete when the 4-chloro-2,5-dimethoxyaniline peak is < 1.0% by area.

4. Work-up and Isolation

  • Stop agitation and allow the phases to separate. The target amide will likely remain dissolved in the EtOAc layer at room temperature, though some precipitation may occur. If precipitation is heavy, warm the jacket slightly to 40 °C to maintain solubility.

  • Drain the lower aqueous layer (contains NaCl and excess NaHCO 3​ ).

  • Wash the organic layer sequentially with:

    • 1 M HCl (500 mL) to remove any trace unreacted aniline.

    • Saturated aqueous NaHCO 3​ (500 mL) to neutralize and extract any 2-nitrobenzoic acid (hydrolysis byproduct) into the aqueous phase.

    • Brine (500 mL) to remove excess water.

  • Transfer the organic layer to a distillation setup. Concentrate the EtOAc under reduced pressure until the total volume is approximately 600 mL.

  • Cool the slurry to 0 °C to maximize crystallization. Filter the highly crystalline N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide via a Buchner funnel, wash with cold Heptane (200 mL), and dry under vacuum at 45 °C to constant weight.

Part 3: References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. acs.org.

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide. vulcanchem.com.

  • Reaction Chemistry & Engineering. rsc.org.

  • Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. benchchem.com.

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. acs.org.

Sources

Troubleshooting

Technical Support Center: Handling and Preventing Photodegradation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide . Due to its speci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide . Due to its specific molecular architecture, this compound requires stringent environmental controls during synthesis, storage, and biological assays to maintain structural integrity.

Mechanistic Insight: The Causality of Photodegradation

To effectively prevent degradation, it is critical to understand why it occurs. The compound (Molecular Formula: C₁₅H₁₃ClN₂O₅) features an electron-withdrawing nitro group at the ortho position of the benzamide core [1].

Nitroaromatic compounds, particularly ortho-nitrobenzamides, are highly photolabile. Upon irradiation with ultraviolet (UV) or short-wavelength visible light (λ ≤ 400 nm), the nitro group absorbs a photon and undergoes intersystem crossing to a highly reactive excited triplet state [2]. Once in this excited state, the molecule is vulnerable to two primary degradation pathways:

  • Intermolecular Hydrogen Abstraction: In the presence of protic solvents (e.g., methanol), the excited nitro group abstracts a hydrogen atom, initiating a radical cascade that reduces the nitro group to a nitroso or hydroxylamine derivative.

  • Intramolecular Photoisomerization: Independent of the solvent, the ortho-nitro group can rearrange to form an ortho-nitroso intermediate, which subsequently decomposes into cleaved byproducts or oligomers [3].

Mechanism Ground N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Photon Photon Absorption (UV/Vis Light <450 nm) Ground->Photon Excited Excited Triplet State (Nitro Group) Photon->Excited H_Abst Intermolecular H-Abstraction (Protic Solvents) Excited->H_Abst MeOH/EtOH Isomer Intramolecular Photoisomerization (Nitroso Intermediate) Excited->Isomer Aprotic/Aqueous Degradation Irreversible Photodegradation (Cleavage / Reduction) H_Abst->Degradation Isomer->Degradation

Fig 1: Photochemical degradation pathways of the 2-nitrobenzamide moiety upon light exposure.

Quantitative Stability Profile

The table below summarizes the expected stability of the compound under various laboratory conditions. Use this data to benchmark your experimental design.

Table 1: Stability Profile of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Storage ConditionSolvent SystemLight ExposureEstimated Half-Life (t½)Primary Degradation Risk
-20°CDMSO (Aprotic)Dark (Amber Vials)> 6 MonthsNegligible
25°CDMSO (Aprotic)Ambient Lab Light5 - 7 DaysSlow Photoisomerization
25°CMethanol (Protic)Ambient Lab Light12 - 24 HoursRapid Photoreduction
25°CAqueous BufferDirect UV (365 nm)< 30 MinutesRapid Cleavage / Isomerization

Troubleshooting Guides & FAQs

Q1: My stock solution in DMSO turned dark yellow over a week on the bench. What happened? Even in aprotic solvents like DMSO, ambient fluorescent and LED lighting in the laboratory emits enough blue/UV light to slowly excite the ortho-nitro group. This leads to gradual intramolecular photoisomerization. Solution: Always use amber glassware. If clear glassware must be used, wrap it entirely in aluminum foil.

Q2: Why is the degradation significantly faster when I dissolve the compound in methanol compared to acetonitrile? Methanol is a protic solvent and acts as a potent hydrogen donor. The excited triplet state of the nitro group readily abstracts a hydrogen atom from methanol, drastically accelerating the photoreduction pathway. Acetonitrile is aprotic and lacks easily abstractable hydrogens, effectively suppressing this specific degradation route.

Q3: I am running a live-cell imaging assay. How do I prevent degradation under the microscope? Standard brightfield or epifluorescence illumination (especially DAPI/Hoechst channels) will rapidly degrade the compound during the assay. Solution: Limit exposure times, utilize long-pass filters (>500 nm) for brightfield imaging to block high-energy photons, and prepare all working dilutions in a low-actinic (red light) environment prior to application.

Q4: Does oxygen play a role in the degradation? Yes. Molecular oxygen can interact with the excited triplet state of the molecule. While oxygen can sometimes quench the triplet state, it often results in the generation of reactive oxygen species (ROS) like singlet oxygen, which causes secondary oxidative degradation of the dimethoxyphenyl ring. Purging storage vials with inert gas prevents this.

Troubleshooting Workflow

Troubleshooting Start Degradation Detected (Purity Drop in LC-MS) CheckLight Audit Light Exposure Start->CheckLight Ambient Ambient Lab Light CheckLight->Ambient UV Direct UV (BSC/Microscope) CheckLight->UV FixLight Use Amber Vials & Low-Actinic Environment Ambient->FixLight UV->FixLight Solvent Audit Solvent System HDonor Protic (MeOH, EtOH) Solvent->HDonor Aprotic Aprotic (DMSO, MeCN) Solvent->Aprotic FixSolvent Switch to Aprotic Solvents to Stop H-Abstraction HDonor->FixSolvent Aprotic->FixSolvent Validate FixLight->Solvent

Fig 2: Logical troubleshooting workflow for diagnosing and resolving compound photodegradation.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols integrate preventative handling with mandatory Quality Control (QC) verification.

Protocol A: Preparation of Light-Protected Stock Solutions

Purpose: To formulate stable stock solutions while eliminating variables that cause photo-excitation and oxidation.

  • Workspace Preparation: Dim all ambient fluorescent lights. Conduct the procedure under a red-light or low-actinic yellow light environment (the 2-nitrobenzamide group does not absorb significantly above 500 nm).

  • Solvent Selection: Use strictly anhydrous, LC-MS grade aprotic solvents (e.g., DMSO or Acetonitrile). Do not use methanol or ethanol.

  • Dissolution: Weigh the N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide powder directly into an amber glass vial. Add the selected solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Homogenization: Vortex the solution for 30 seconds. If sonication is required, use a bath sonicator completely shielded with aluminum foil.

  • Deoxygenation & Storage: Dispense the stock solution into single-use, opaque microcentrifuge tubes. Purge the headspace of each tube with dry Argon or Nitrogen gas for 5 seconds to displace molecular oxygen. Cap tightly and store immediately at -20°C or -80°C.

Protocol B: Pre-Assay Quality Control (QC) Validation via LC-MS

Purpose: To empirically validate that the compound has not degraded prior to introduction into biological or chemical assays.

  • Sample Thawing: Thaw a single-use aliquot of the stock solution at room temperature inside a dark box.

  • Dilution: Dilute the sample to 1 µM in an LC-MS grade solvent mixture (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) using amber autosampler vials.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Monitor the extracted ion chromatogram (EIC) for the exact mass of the parent compound ([M+H]⁺ = 337.06 m/z ).

  • Data Interpretation: Calculate the relative peak area of the parent compound against any newly formed peaks (look specifically for [M-16] or [M-30] m/z shifts, which are highly indicative of nitro reduction or cleavage).

  • Validation Gate: Proceed with the downstream experiment only if the calculated purity of the parent peak is ≥95%.

References

  • Nielsen, P. E., Jeppesen, C., Egholm, M., & Buchardt, O. "Photochemical cleavage of DNA by nitrobenzamides linked to 9-aminoacridine." Biochemistry, 1988. URL: [Link]

  • "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv, 2021. URL: [Link]

Optimization

Interpreting unexpected experimental results with N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges associated with N-(4-chloro-2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges associated with N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide .

This compound features a highly polarized framework, combining an electron-withdrawing ortho-nitro group with electron-donating methoxy substitutions on a planar benzamide core. While these features make it a valuable screening compound, they also introduce specific liabilities in standard in vitro assays, including poor aqueous solubility, photolability, and redox interference.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you interpret unexpected experimental results and optimize your assay conditions.

Part 1: Executive Summary of Compound Liabilities

To effectively troubleshoot, we must first understand the physical parameters driving the compound's behavior in solution.

Table 1: Physicochemical Properties & Experimental Implications

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 336.72 g/mol Standard permeability expected, but high lipophilicity dominates behavior.
LogP (Predicted) ~3.2Low aqueous solubility; prone to rapid nucleation and precipitation in assay buffers with <1% DMSO.
Nitro Group Ortho-position on benzamideHighly susceptible to photodegradation (UV/ambient light) and enzymatic nitroreduction.
Methoxy/Chloro Groups Electron-donating & withdrawingCreates a polarized framework that may exhibit non-specific protein binding (stickiness) to plasticware.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a sudden drop in potency (IC50 shift) after leaving the compound stock on the bench?

Causality: N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide contains an ortho-nitro group on the benzamide core. Nitroaromatics are notoriously sensitive to prolonged UV and ambient light exposure, which can induce photoredox reactions and degrade the active pharmacophore [1]. If your stock solution is left in clear tubes on the benchtop, the effective concentration of the intact parent compound drops rapidly. Solution: Always prepare and store stocks in amber vials. Minimize light exposure during serial dilutions.

Q2: Why does my dose-response curve flatten out or show high variability at concentrations above 5–10 µM?

Causality: The compound has a predicted LogP of approximately 3.2 and a planar benzamide core, leading to low aqueous solubility [1]. When diluted from a 100% DMSO stock into an aqueous assay buffer, the compound can rapidly nucleate and precipitate (crash out) if the final DMSO concentration is too low. This creates an artificially flat dose-response curve because the compound is no longer in solution to interact with the target. Solution: Maintain at least 1% to 2% DMSO in the final assay volume. If the assay cannot tolerate high DMSO, formulate the buffer with a surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to enhance kinetic solubility.

Q3: My cell-based viability assay (e.g., MTT) shows unexpected toxicity or false-positive survival signals. What is happening?

Causality: The nitro group can be metabolically reduced by cellular nitroreductases to reactive intermediate species (nitroso and hydroxylamine derivatives). Furthermore, nitroaromatics and their reduction products can directly interfere with redox-based assay readouts like the MTT assay, reducing the tetrazolium dye to formazan independently of cell viability, leading to striking false-positive results [2]. Solution: Switch to a non-redox-dependent viability readout (such as the ATP-based CellTiter-Glo assay) and always run a compound-only control (no cells) to subtract background interference.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in validation step to confirm that the system is functioning as intended.

Protocol 1: Preparation of Light-Protected Stock Solutions

Objective: Prevent photodegradation and ensure complete solubilization.

  • Weighing: Weigh the N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide powder in a low-light environment.

  • Solubilization: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure the planar benzamide core is fully solvated.

  • Storage: Aliquot the stock solution into amber glass vials to block UV/ambient light.

  • Preservation: Purge the headspace of the vials with Argon or Nitrogen gas to displace oxygen, seal tightly, and store at -20°C.

  • System Validation: Run an LC-MS/MS purity check on the stock solution immediately after preparation, and compare it against a 7-day-old aliquot stored under the specified conditions. A peak area variance of <5% validates your light-protection strategy.

Protocol 2: Microsomal Stability Assay Workflow

Objective: Accurately measure intrinsic clearance while accounting for nitroreduction.

  • Preparation: Prepare a 1 mg/mL solution of human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Addition: Add the compound to a final concentration of 1 µM. Ensure the final DMSO concentration is exactly 1% (higher concentrations inhibit CYP450 enzymes; lower concentrations cause compound precipitation).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Quenching: Quench the reaction at specific time points (0, 15, 30, 60 minutes) by transferring 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Monitor for a mass shift of -30 Da (conversion of NO2 to NH2) to track nitroreductase activity versus standard CYP-mediated oxidation.

  • System Validation: Include Verapamil or Dextromethorphan as a high-clearance positive control in a parallel reaction. Rapid clearance of these controls validates the metabolic competence of the HLM batch.

Part 4: Mandatory Visualization

TroubleshootingWorkflow A Unexpected Assay Result (e.g., Loss of Potency) B Investigate Handling & Assay Conditions A->B C Was stock exposed to ambient light? B->C F Is final DMSO < 1% in aqueous buffer? B->F D Photodegradation (Nitro group reduction) C->D Yes E Use Amber Vials & Foil Wrapping D->E G Compound Precipitation (LogP ≈ 3.2) F->G Yes H Optimize Buffer (Add 0.1% BSA or Tween) G->H

Workflow for troubleshooting N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide assay variability.

References

  • MDPI. "Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy." International Journal of Molecular Sciences. [Link] [2]

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide and its Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide with other nitrobenzamide analogs, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide with other nitrobenzamide analogs, focusing on their potential as kinase inhibitors within the RAS-RAF-MEK-ERK signaling pathway. This document is designed to be a comprehensive resource, offering not only a comparative analysis based on available data for structurally related compounds but also detailed experimental protocols to enable researchers to conduct their own evaluations.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide functional group is a prevalent scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a nitro group to this scaffold can significantly modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets.[2] The strong electron-withdrawing nature of the nitro group can influence binding affinities and even serve as a handle for further chemical modification.[2]

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is a member of this class, possessing structural motifs that suggest potential activity as a kinase inhibitor.[3] Kinases, particularly those in the RAS-RAF-MEK-ERK pathway, are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.[4] Therefore, the development of novel kinase inhibitors is a key focus in oncological research.

This guide will compare N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide with selected nitrobenzamide analogs, drawing on published data to inform a structure-activity relationship (SAR) analysis. Furthermore, we provide detailed experimental protocols for the synthesis of these compounds and for robust in vitro and cell-based assays to determine their comparative efficacy.

The RAS-RAF-MEK-ERK Signaling Pathway: A Key Therapeutic Target

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that translates extracellular signals into cellular responses.[4] Constitutive activation of this pathway, often through mutations in RAS or RAF genes, is a major driver of tumorigenesis.[4] RAF kinases (A-RAF, B-RAF, and C-RAF) are central components of this cascade, making them attractive targets for therapeutic intervention.[5]

dot digraph "RAS-RAF-MEK-ERK_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAF" [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MEK" [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transcription_Factors" [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Proliferation" [label="Cell Proliferation, Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Growth_Factor" -> "RTK" [color="#4285F4"]; "RTK" -> "RAS" [color="#4285F4"]; "RAS" -> "RAF" [label="Inhibited by\nNitrobenzamides", fontcolor="#EA4335", color="#4285F4"]; "RAF" -> "MEK" [color="#4285F4"]; "MEK" -> "ERK" [color="#4285F4"]; "ERK" -> "Transcription_Factors" [color="#4285F4"]; "Transcription_Factors" -> "Cell_Proliferation" [color="#4285F4"]; } digraph "RAS-RAF-MEK-ERK_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAF" [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MEK" [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transcription_Factors" [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Proliferation" [label="Cell Proliferation, Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Growth_Factor" -> "RTK" [color="#4285F4"]; "RTK" -> "RAS" [color="#4285F4"]; "RAS" -> "RAF" [label="Inhibited by\nNitrobenzamides", fontcolor="#EA4335", color="#4285F4"]; "RAF" -> "MEK" [color="#4285F4"]; "MEK" -> "ERK" [color="#4285F4"]; "ERK" -> "Transcription_Factors" [color="#4285F4"]; "Transcription_Factors" -> "Cell_Proliferation" [color="#4285F4"]; } The RAS-RAF-MEK-ERK signaling cascade.

Comparative Analysis of Nitrobenzamide Analogs

Table 1: Structures of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide and Comparator Analogs

Compound IDStructureKey Features
Target Compound alt text 2-nitrobenzamide core, 4-chloro-2,5-dimethoxyphenyl substituent
Analog 1 alt text 3-nitrobenzamide core, 4-isopropoxy substituent
Analog 2 alt text 3-nitrobenzamide-like core within a benzimidazole scaffold

Table 2: Comparative Anticancer Activity of Nitrobenzamide Analogs

Compound IDCancer Cell LineGI50 (µM)Reference
Analog 1HCT-116 (Colon Carcinoma)~5-10[6]
Analog 1MDA-MB-435 (Melanoma)~5-10[6]
Analog 1HL-60 (Promyelocytic Leukemia)~2-5[6]
Analog 2A549 (Lung Carcinoma)0.028[7]

Structure-Activity Relationship (SAR) Insights:

  • The Nitro Group: The presence and position of the nitro group are critical for activity.[2] In many cases, it is involved in bioreductive activation, particularly in hypoxic tumor environments.[2]

  • Substituents on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact potency. The 4-chloro and 2,5-dimethoxy groups on the target compound are expected to influence its lipophilicity and binding orientation within the target kinase. The chloro group is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity. The dimethoxy groups can modulate solubility and may form hydrogen bonds with the target protein.

  • The Benzamide Core: The benzamide linkage is a key structural element, providing a rigid scaffold for the presentation of the interacting moieties.

Based on these observations, N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide possesses features that suggest it could be a potent kinase inhibitor. The combination of the nitrobenzamide core with the substituted phenyl ring presents a promising starting point for further investigation.

Experimental Protocols

To facilitate a direct and robust comparison of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide with other nitrobenzamide analogs, we provide the following detailed experimental protocols.

Synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide can be achieved through a standard amide coupling reaction.[4][8]

Synthesis_Workflow Start Starting Materials: - 2-Nitrobenzoyl chloride - 4-Chloro-2,5-dimethoxyaniline Reaction Amide Coupling (Schotten-Baumann conditions) Start->Reaction Workup Aqueous Workup - Dilute HCl wash - NaHCO3 wash - Brine wash Reaction->Workup Purification Purification - Dry over Na2SO4 - Concentrate - Recrystallization or Chromatography Workup->Purification Product Final Product: N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Purification->Product

Step-by-Step Protocol:

  • Dissolve the Aniline: In a round-bottom flask, dissolve 4-chloro-2,5-dimethoxyaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the Reaction: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add triethylamine (1.2 equivalents) to the cooled solution.

  • Add the Acyl Chloride: In a separate flask, dissolve 2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the aniline solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[9][10]

ADP_Glo_Workflow Step1 1. Kinase Reaction: - Kinase, substrate, ATP, and inhibitor - Incubate at room temperature Step2 2. Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate for 40 min Step1->Step2 Step3 3. ADP to ATP Conversion & Luminescence: - Add Kinase Detection Reagent - Incubate for 30-60 min Step2->Step3 Step4 4. Read Luminescence: - Use a plate-reading luminometer Step3->Step4

Step-by-Step Protocol:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and test compounds (N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide and analogs) in a suitable kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK in cells, providing a downstream readout of RAF kinase activity and its inhibition by the test compounds.[3][11]

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., A375 melanoma cells with a B-RAF V600E mutation) in 96-well plates.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Phospho-ERK Detection: Use a phospho-ERK specific ELISA kit or a TR-FRET-based assay to quantify the levels of phosphorylated ERK in the cell lysates.[3]

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK or total protein concentration. Calculate the percent inhibition of ERK phosphorylation for each compound concentration and determine the IC50 value.

Conclusion

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide represents a promising scaffold for the development of novel kinase inhibitors targeting the RAS-RAF-MEK-ERK pathway. While direct comparative data is currently limited, analysis of structurally related nitrobenzamide analogs suggests that this compound possesses key features that could confer potent inhibitory activity.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide and its analogs. By employing these methods, researchers can generate the necessary data to perform a direct, head-to-head comparison and further elucidate the structure-activity relationships of this important class of compounds. This will ultimately contribute to the design and development of more effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Schröder, M., & Chaikuad, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100717. [Link]

  • Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR protocols, 4(4), 102758. [Link]

  • Schröder, M., & Chaikuad, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100717. [Link]

  • Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. [Link]

  • Olsen, C., & Itatani, J. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Molecular Devices. [Link]

  • NCBI Bookshelf. (2012). Phospho-ERK Assays. In Assay Guidance Manual. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. [Link]

  • Hernández-Vázquez, E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & medicinal chemistry, 19(4), 1447–1454. [Link]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

  • Erowid. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. [Link]

  • ResearchGate. (2023). Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. [Link]

  • Scilit. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • Naito, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(5), 1403–1407. [Link]

  • Martínez-Cifuentes, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules (Basel, Switzerland), 27(11), 3624. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • Khan, S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ACS Omega. [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

  • ResearchGate. (n.d.). On the development of B-Raf inhibitors acting through innovative mechanisms. [Link]

  • National Center for Biotechnology Information. (2022). Developing Structure-Activity Relationships for N-Nitrosamine Activity. PubMed Central. [Link]

  • Zhang, B. H., et al. (2010). 1,4-dihydropyrazolo[4,3-d]imidazole Phenyl Derivatives: A Novel Type II Raf Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3682–3685. [Link]

  • Sousa, J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules (Basel, Switzerland), 18(2), 1434–1451. [Link]

  • MDPI. (2021). Investigation of Marine-Derived Natural Products as Raf Kinase Inhibitory Protein (RKIP)-Binding Ligands. [Link]

  • bioRxiv. (2024). Uncovering the mechanistic basis of intracellular Raf inhibitor sensitivity reveals synergistic cotreatment strategies. [Link]

  • eLife. (2022). Inhibition of mutant RAS- RAF interaction by mimicking structural and dynamic properties of phosphorylated RAS. [Link]

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Comparative

Comparative Analysis of Benzamide Derivatives in Class I HDAC Inhibition Bioassays

Executive Summary Epigenetic modulation via Histone Deacetylase (HDAC) inhibition is a cornerstone of modern targeted oncology. Among the various chemical classes of HDAC inhibitors, benzamide derivatives—specifically 1[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Epigenetic modulation via Histone Deacetylase (HDAC) inhibition is a cornerstone of modern targeted oncology. Among the various chemical classes of HDAC inhibitors, benzamide derivatives—specifically 1[1], 2[2], and 3[3]—stand out for their unique pharmacokinetic profiles and strict selectivity for Class I HDACs (HDAC1, 2, and 3). Unlike pan-HDAC hydroxamic acids (e.g., Vorinostat), the 2-aminophenyl benzamide zinc-binding group restricts access to the catalytic pocket of Class IIb and Class IIa enzymes, drastically reducing off-target toxicity.

As a Senior Application Scientist, selecting the right benzamide derivative for your in vitro and in vivo models requires a rigorous understanding of their isoform selectivity and the bioassays used to validate their efficacy. This guide provides an objective, data-driven comparison of these three leading benzamide derivatives, alongside field-proven, self-validating experimental protocols.

Mechanistic Pathway

Benzamide derivatives competitively bind to the zinc ion in the catalytic domain of Class I HDACs. This blockade prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation and the subsequent transcriptional activation of tumor suppressor genes such as p21WAF1/CIP1, ultimately triggering cell cycle arrest and apoptosis[4].

G Benzamide Benzamide Derivatives (Entinostat, Chidamide) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Inhibits Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Gene Transcription (p21, BAX) Chromatin->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Benzamides inhibit Class I HDACs, driving apoptosis via chromatin relaxation and gene transcription.

Quantitative Comparison: Isoform Selectivity

While all three compounds are Class I selective, their sub-isoform affinities dictate their specific applications. Chidamide exhibits the most potent pan-Class I inhibition, whereas Mocetinostat is highly selective for HDAC1 and HDAC2 but shows a massive drop-off in affinity for HDAC3[2][3]. Entinostat provides a balanced inhibition profile across HDAC1, 2, and 3[1].

CompoundSynonymsHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Off-Target Notes
1 MS-275243453248Negligible activity on HDAC4, 6, 8, 10[1]
2 Tucidinostat9516067Mild activity on HDAC10 (78 nM)[2]
3 MGCD01031502901660High selectivity against HDAC3 (>10-fold)[3]

Data synthesized from standardized cell-free fluorometric enzymatic assays.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay must include specific controls to distinguish true biological effects from assay artifacts.

Protocol 1: In Vitro Fluorometric HDAC Enzyme Assay

Purpose: To determine the cell-free IC₅₀ of benzamide derivatives against purified recombinant HDAC isoforms.

Causality & Logic: This assay utilizes a synthetic acetylated peptide substrate conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore. When acetylated, the AMC group is quenched and resistant to cleavage. Active HDACs deacetylate the lysine residue, sensitizing the substrate. A subsequent addition of a developer (a protease like trypsin) cleaves the deacetylated peptide, releasing free, highly fluorescent AMC[5][6]. If the benzamide compound successfully inhibits the HDAC, the peptide remains acetylated, the developer cannot cleave it, and fluorescence remains low.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 5 (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dilute recombinant HDAC1 enzyme and the benzamide inhibitors in the buffer. Critical Step: Maintain DMSO concentration below 1% in the final reaction to prevent solvent-induced enzyme denaturation[5][7].

  • Inhibitor Pre-incubation: In a black 96-well microplate, mix 10 µL of diluted HDAC enzyme with 10 µL of the benzamide inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate at 30°C for 15 minutes. Causality: Benzamides often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate introduction.

  • Substrate Addition: Add 30 µL of the Boc-Lys(ε-Ac)-AMC substrate (final concentration optimized per isoform, typically 10-50 µM) to all wells. Incubate at 37°C for 30 minutes[5][6].

  • Reaction Termination & Development: Add 40 µL of the Developer solution (containing trypsin and 2 µM Trichostatin A). Logic: Trichostatin A (a potent pan-HDAC inhibitor) instantly halts any further HDAC activity, while trypsin cleaves the deacetylated AMC[5]. Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence using a microplate reader at Ex = 350-360 nm and Em = 440-460 nm[5][6].

  • Validation Controls:

    • Positive Control: Enzyme + Vehicle (Maximum fluorescence).

    • Negative Control: Buffer + Substrate + Developer (Background fluorescence).

    • Reference Control: Trichostatin A (Validates assay sensitivity).

Protocol 2: Cell Viability & Proliferation Assay (CCK-8)

Purpose: To assess the cellular cytotoxicity and anti-proliferative effects of benzamides in target cancer cell lines (e.g., Multiple Myeloma or Lymphoma models).

Causality & Logic: Benzamide HDAC inhibitors do not typically cause rapid cell lysis; instead, they induce cell cycle arrest (G0/G1) and subsequent apoptosis over 48-72 hours[4][8]. Therefore, viability assays must account for this delayed, time-dependent mechanism. The Cell Counting Kit-8 (CCK-8) uses WST-8, which is reduced by cellular dehydrogenases to a soluble orange formazan product. The amount of formazan is directly proportional to the number of living cells[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., ARP-1 or DOHH2) at 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence and recovery.

  • Compound Treatment: Treat cells with varying concentrations of Chidamide or Entinostat (0.1 µM to 20 µM). Causality: Prepare fresh dilutions from DMSO stocks immediately before use, as aqueous solutions of these benzamides can degrade or precipitate over time[7].

  • Time-Course Incubation: Incubate plates for 24, 48, and 72 hours. Logic: Because HDAC inhibition relies on downstream transcriptional changes (e.g., p21 accumulation), a 24-hour assay often yields artificially high IC₅₀ values. A 72-hour endpoint accurately reflects the true anti-proliferative efficacy[4][8].

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for 2-4 hours at 37°C.

  • Detection: Measure absorbance at 450 nm using a microplate reader.

  • Validation Controls:

    • Background Control: Media + CCK-8 (No cells) to subtract media absorbance.

    • Vehicle Control: Cells + 0.1% DMSO to establish 100% viability baseline.

References

  • MedChemExpress. "Mocetinostat (MGCD0103) | Autophagy Inducer". Source: medchemexpress.com.
  • MedChemExpress. "Entinostat (MS-275) | HDAC Class I Inhibitor". Source: medchemexpress.com.
  • MedChemExpress. "Tucidinostat (Chidamide) | HDAC Inhibitor". Source: medchemexpress.com.
  • Cayman Chemical. "HDAC Fluorometric Activity Assay Kit". Source: caymanchem.com.
  • BPS Bioscience. "Mocetinostat (MGCD0103) (Discontinued)". Source: bpsbioscience.com.
  • National Institutes of Health (PMC). "Chidamide, a subtype-selective histone deacetylase inhibitor, enhances Bortezomib effects in multiple myeloma therapy". Source: nih.gov.
  • Frontiers. "Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma". Source: frontiersin.org.
  • Abcam. "Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) (AB156064)". Source: abcam.com.

Sources

Validation

Purity assessment and validation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide samples

Comprehensive Comparison Guide: Purity Assessment and Validation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Executive Summary As a Senior Application Scientist, I frequently encounter the analytical challenge o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Purity Assessment and Validation of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating complex synthetic intermediates and bioactive candidates. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (C₁₅H₁₃ClN₂O₅) presents a unique set of physicochemical hurdles. Its structure integrates a planar benzamide core, an electron-withdrawing ortho-nitro group, and a sterically hindered 4-chloro-2,5-dimethoxyphenyl moiety[1]. With a calculated LogP of ~3.2, the compound exhibits low aqueous solubility and pronounced sensitivity to UV-induced photodegradation[1].

This guide objectively compares the three primary modalities for assessing the purity of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR). By dissecting the causality behind each experimental choice, we establish self-validating protocols compliant with ICH Q2(R1) regulatory guidelines[2].

Comparative Analysis of Analytical Modalities

To establish a robust Analytical Target Profile (ATP), one must select a technique that aligns with the specific phase of compound development. Table 1 summarizes the quantitative performance metrics and operational parameters of the three leading techniques.

Table 1: Comparative Performance of Analytical Modalities for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

ParameterHPLC-UV (RP-C18)LC-HRMS (ESI+)¹H-qNMR (DMSO-d₆)
Primary Utility Routine batch release, relative purityImpurity identification, trace analysisAbsolute purity, reference standard qualification
Reference Standard Required? Yes (Compound-specific)Yes (Compound-specific)No (Universal internal standard, e.g., Benzoic acid)
Sensitivity (LOD) ~0.05% peak area< 0.01% peak area~0.5 - 1.0% mass fraction
Specificity Retention time, UV spectrumExact mass (m/z 337.058), isotopic patternChemical shift, coupling constants
Analysis Time 15 - 20 mins15 - 25 mins5 - 10 mins (post-relaxation)
Key Limitation Blind to non-UV absorbing impuritiesMatrix effects, ionization biasLower sensitivity for trace impurities

Method Selection Logic

Selecting the appropriate purity assessment method is not arbitrary; it is dictated by the availability of reference standards and the need for structural elucidation of unknown impurities.

G Start N-(4-chloro-2,5-dimethoxyphenyl) -2-nitrobenzamide Sample Q1 Is a certified reference material (CRM) available? Start->Q1 HPLC HPLC-UV / LC-MS (Relative Purity & Impurity Profiling) Q1->HPLC Yes qNMR ¹H-qNMR (Absolute Purity Assessment) Q1->qNMR No Q2 Need structural ID of unknown impurities? HPLC->Q2 LCMS LC-HRMS (Isotopic & Fragmentation Analysis) Q2->LCMS Yes

Decision tree for selecting the optimal purity assessment methodology.

Experimental Methodologies & Self-Validating Protocols

Protocol A: HPLC-UV for Relative Purity and Batch Release

HPLC-UV remains the workhorse for routine purity assessment. However, the hydrophobic nature of the aryl groups and the polarity of the amide bond require careful mobile phase selection.

  • Causality: We utilize a 0.1% Formic Acid buffer to suppress the ionization of the secondary amide, ensuring sharp peak shapes and preventing peak tailing. Because the ortho-nitro group is highly susceptible to photodegradation[1], all sample preparations must strictly utilize amber glassware.

  • Self-Validating Mechanism: The protocol incorporates System Suitability Testing (SST) prior to every run, ensuring the chromatographic system is fit-for-purpose per ICH Q2(R1) standards[2].

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) in an amber glass autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal absorption for the benzamide chromophore).

  • System Suitability Testing (SST): Inject a reference standard solution five consecutive times. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5[2].

Protocol B: ¹H-qNMR for Absolute Purity Determination

When a compound-specific Certified Reference Material (CRM) is unavailable, qNMR serves as a primary relative method[3]. The signal intensity in qNMR is directly proportional to the number of nuclei, allowing for absolute quantification using a universal internal standard[4].

  • Causality: Due to the compound's low aqueous solubility (LogP ≈ 3.2), DMSO-d₆ is selected as the solvent[1]. We utilize Dimethylsulfone (DMS) or Benzoic Acid as the internal calibrant because their proton signals do not overlap with the distinct methoxy singlets (δ ~3.8 ppm) of the target analyte[3]. A prolonged relaxation delay (D1) is critical; if protons do not fully relax between pulses, the integration will be artificially skewed.

  • Self-Validating Mechanism: The method is self-validated by first running the internal standard against a secondary CRM to confirm 99.9% recovery before introducing the target analyte[3].

G A Sample Preparation (Microbalance Weighing in Amber Vials) B Internal Standard Addition (e.g., DMS or Benzoic Acid CRM) A->B C ¹H-NMR Data Acquisition (Relaxation Delay D1 ≥ 30s) B->C D Data Processing (Automated Phase & Baseline Correction) C->D E Absolute Purity Calculation (Mass Balance & Integration Ratio) D->E

Workflow for ¹H-qNMR absolute purity assessment using an internal standard.

Step-by-Step Workflow:

  • Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide and ~5.0 mg of the internal standard (e.g., DMS).

  • Dissolution: Co-dissolve both powders in 0.6 mL of high-purity DMSO-d₆. Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (or higher). Set the relaxation delay (D1) to ≥ 30 seconds (approximately 5 × T₁ of the slowest relaxing proton) to ensure quantitative accuracy. Acquire a minimum of 16 scans to achieve an optimal signal-to-noise ratio.

  • Data Processing & Calculation: Apply rigorous phase and baseline corrections. Integrate the 6H methoxy signal of the target and the corresponding reference signal of the internal standard. Calculate the absolute mass fraction using the standard qNMR mass balance equation.

ICH Q2(R1) Validation Framework

Regardless of the chosen modality, the analytical procedure must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[2].

  • Specificity: For HPLC, ensure baseline resolution (Rs > 2.0) between the target peak and known synthetic impurities (e.g., 4-chloro-2,5-dimethoxyaniline precursor). For qNMR, ensure no spectral overlap at the integration regions.

  • Linearity & Range: Evaluate across 5 concentration levels (e.g., 50% to 150% of the nominal target concentration). The correlation coefficient (R²) must be ≥ 0.999[2].

  • Accuracy: For qNMR, this is inherently established via the CRM traceability[3]. For HPLC, perform spike-recovery experiments aiming for 98–102% recovery[2].

Conclusion

The purity assessment of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide requires a nuanced approach that respects its specific physicochemical vulnerabilities. While HPLC-UV provides excellent throughput and sensitivity for routine profiling, ¹H-qNMR stands out as the definitive method for absolute purity determination when identical reference standards are unavailable. By embedding self-validating mechanisms—such as SSTs and internal calibrants—into these protocols, laboratories can ensure uncompromising scientific integrity and regulatory compliance.

References

  • ResolveMass - Analytical Method Development and Validation in Pharmaceuticals (ICH Q2(R1)). Available at:[Link]

  • PatSnap Eureka - Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at:[Link]

  • bioRxiv - Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS (qNMR Internal Calibrant Methodology). Available at:[Link]

Sources

Safety & Regulatory Compliance

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